molecular formula C11H12O3 B2712447 4-Methyl-4-chromanecarboxylic acid CAS No. 113967-26-3

4-Methyl-4-chromanecarboxylic acid

Cat. No.: B2712447
CAS No.: 113967-26-3
M. Wt: 192.214
InChI Key: KHAVLDCFXFKBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-chromanecarboxylic acid is a chromanecarboxylic acid derivative intended for research and development purposes. Chroman and chromanone scaffolds are recognized as privileged structures in medicinal and synthetic chemistry due to their prevalence in biologically active molecules. While specific data on this analog is limited, chromanecarboxylic acid derivatives serve as key intermediates and building blocks in organic synthesis. Related structures are frequently explored in pharmaceutical research for their potential biological activities. Chromanone derivatives have been investigated as precursors to compounds with antispasmodic properties, such as flavoxate hydrochloride . Furthermore, synthetic methodologies involving the insertion of arynes into the C-O bond of carboxylic acids provide efficient routes to access important structures like 4-chromanones, flavones, and xanthones, highlighting the utility of such carboxylic acids in constructing complex heterocyclic systems . This product is offered for research applications as a building block in chemical synthesis and for the investigation of structure-activity relationships in drug discovery. Researchers are encouraged to consult the scientific literature for specific applications of chromanecarboxylic acid derivatives. Handling Precautions: Refer to the material safety data sheet (MSDS) for safe handling procedures. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydrochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(10(12)13)6-7-14-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAVLDCFXFKBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113967-26-3
Record name 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and detailed characterization methods for 4-Methyl-4-chromanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis section details a robust protocol involving an intramolecular Michael addition. The characterization section provides a comprehensive overview of the expected spectroscopic data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. This document serves as a practical resource for researchers engaged in the synthesis and analysis of novel chroman derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with readily available starting materials. A plausible and efficient approach involves the intramolecular cyclization of a precursor molecule, which can be synthesized from a substituted phenol. The proposed pathway leverages a base-catalyzed intramolecular Michael addition, a reliable method for forming the chroman ring system.[1][2]

The overall proposed reaction scheme is as follows:

  • Alkylation of Phenol: 2-Hydroxybenzyl alcohol is reacted with 3-chloro-2-methylpropanoic acid under basic conditions to form the ether intermediate, 2-(((2-hydroxybenzyl)oxy)methyl)-2-methylpropanoic acid.

  • Intramolecular Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization (a variation of an oxa-Pictet-Spengler reaction) to yield the target molecule, this compound.

Synthesis_Pathway R1 2-Hydroxybenzyl alcohol I1 Ether Intermediate R1->I1 1. Base (e.g., NaH) 2. THF R2 3-chloro-2-methylpropanoic acid R2->I1 P1 This compound I1->P1 Acid Catalyst (e.g., H2SO4) Heat

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related chromanone and chroman structures.[1][3][4]

Synthesis of the Ether Intermediate
  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add 2-hydroxybenzyl alcohol (1.0 equivalent) dropwise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of 3-chloro-2-methylpropanoic acid (1.1 equivalents) in anhydrous THF dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench carefully with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ether intermediate.

Intramolecular Cyclization to this compound
  • Reaction Setup: Dissolve the purified ether intermediate (1.0 equivalent) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

  • Heating: Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the cyclization via TLC.

  • Work-up: Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic phases are then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo. The final product can be purified by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. The most prominent peaks are due to the carboxylic acid group.[5][6]

  • O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]

  • C=O Stretch: A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C-O Stretch: A peak corresponding to the ether C-O stretch within the chroman ring is expected in the 1200-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, aliphatic, methyl, and carboxylic acid protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[6][7] The aromatic protons will resonate in the range of 6.8-7.5 ppm. The methylene protons of the chroman ring will likely appear as complex multiplets, and the methyl group protons will be a singlet at approximately 1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 170-185 ppm.[7][8] Aromatic carbons will appear between 115-160 ppm. The quaternary carbon at position 4 will be in the 40-50 ppm range, and the methyl carbon will be observed in the upfield region, around 20-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂O₃), the expected molecular weight is 192.21 g/mol .

  • Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight. In negative ion mode, an abundant [M-H]⁻ peak is expected.[9]

  • Fragmentation: Characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 amu) and the subsequent loss of carbon monoxide (CO, 28 amu).[5]

Data Presentation

The following tables summarize the expected quantitative data for this compound.

Table 1: Physical and Yield Data

Parameter Expected Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally

| Yield | Dependent on reaction optimization |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~11.0 - 12.0 br s 1H -COOH
~6.8 - 7.4 m 4H Aromatic protons
~4.2 - 4.5 m 2H -O-CH₂-
~2.2 - 2.5 m 2H -CH₂-C(CH₃)-

| ~1.5 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ ppm) Assignment
~175 - 180 -COOH
~155 Ar-C-O
~120 - 130 Aromatic CH
~117 Aromatic CH
~65 -O-CH₂-
~45 -C(CH₃)(COOH)-
~35 -CH₂-C(CH₃)-

| ~25 | -CH₃ |

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
1700-1725 Strong, Sharp C=O stretch (Carboxylic Acid)

| 1200-1250 | Strong | C-O stretch (Ether) |

Mandatory Visualizations

Experimental_Workflow Start Starting Materials (2-Hydroxybenzyl alcohol, 3-chloro-2-methylpropanoic acid) Step1 Step 1: Alkylation (Base, THF, Reflux) Start->Step1 Workup1 Aqueous Work-up & Extraction Step1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Isolated Ether Intermediate Purify1->Intermediate Step2 Step 2: Cyclization (Acid Catalyst, Toluene, Reflux) Intermediate->Step2 Workup2 Neutralization & Extraction Step2->Workup2 Purify2 Recrystallization / Chromatography Workup2->Purify2 Product Final Product: This compound Purify2->Product Characterization Characterization (IR, NMR, MS) Product->Characterization

References

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 4-Methyl-4-chromanecarboxylic acid. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this document extrapolates expected spectral features based on the known characteristics of the chroman scaffold and the carboxylic acid functional group. Detailed, generalized experimental protocols for acquiring such data are also provided. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel chroman derivatives.

Introduction

Chroman (3,4-dihydro-2H-1-benzopyran) and its derivatives are significant heterocyclic scaffolds found in a variety of natural products and pharmacologically active molecules. The chroman-4-one substructure, in particular, is a key component in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2]. The introduction of a carboxylic acid group at the 4-position, along with a methyl group, is anticipated to modulate the physicochemical and biological properties of the chroman ring system. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving such novel compounds. This guide outlines the expected NMR, IR, and MS spectral data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Data:

The expected proton NMR chemical shifts (δ) in a solvent like CDCl₃ or DMSO-d₆ are summarized in the table below. The protons on the chroman ring system and the substituents will have characteristic signals.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletThis proton is acidic and its signal is often broad. Its presence can be confirmed by D₂O exchange, which would cause the signal to disappear[7].
Aromatic Protons (H-5, H-6, H-7, H-8)6.8 - 7.5MultipletsThe exact shifts and coupling patterns will depend on the substitution pattern of the aromatic ring.
Methylene Protons (-OCH₂)~4.2MultipletThese are the protons at the C-2 position of the chroman ring.
Methylene Protons (-CH₂)~2.0 - 2.5MultipletThese are the protons at the C-3 position of the chroman ring.
Methyl Protons (-CH₃)~1.5SingletThe methyl group at the C-4 position would appear as a singlet as it has no adjacent protons.

Expected ¹³C NMR Data:

The anticipated carbon-13 NMR chemical shifts are presented below.

Carbon Expected Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)170 - 185The carbonyl carbon of the carboxylic acid is highly deshielded[8].
Aromatic Carbons115 - 160The aromatic carbons will have distinct signals depending on their electronic environment.
Quaternary Carbon (C-4)40 - 50The carbon atom bearing the methyl and carboxylic acid groups.
Methylene Carbon (-OCH₂)~65The carbon at the C-2 position.
Methylene Carbon (-CH₂)~30The carbon at the C-3 position.
Methyl Carbon (-CH₃)~25The methyl group carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the chroman structure.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer[6].
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch is a strong and sharp peak[6].
C-O Stretch (Carboxylic Acid)1210 - 1320Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O-C Stretch (Ether)1000 - 1300StrongCharacteristic of the ether linkage in the chroman ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂O₃), the expected molecular weight is 208.21 g/mol .

Expected MS Data:

  • Molecular Ion Peak (M⁺): An ion at m/z = 208 would be expected, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for chroman derivatives involve the cleavage of the heterocyclic ring. For a carboxylic acid, a common fragmentation is the loss of the carboxyl group (a loss of 45 Da, [M-COOH]⁺) or water (a loss of 18 Da, [M-H₂O]⁺). The fragmentation of the chroman ring can also lead to characteristic ions[3][9].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above for a solid organic compound like this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then directly infused into the ESI source via a syringe pump.

Data Acquisition (for EI):

  • A small amount of the solid sample is introduced into the instrument, often via a direct insertion probe.

  • The sample is heated under vacuum to promote volatilization, and the resulting gas-phase molecules are ionized by a beam of electrons.

  • The resulting ions are then separated by the mass analyzer and detected.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Further_Studies Further_Studies Structure_Confirmation->Further_Studies Proceed to Biological/Further Studies

Caption: Workflow for the synthesis and structural elucidation of a novel chemical entity.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides a robust, predictive framework for its characterization. The expected NMR, IR, and MS data, derived from the well-established spectral properties of the chroman and carboxylic acid functionalities, offer a solid foundation for researchers to identify and confirm the structure of this and related novel compounds. The provided experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data, essential for rigorous scientific investigation in the fields of medicinal chemistry and drug development.

References

physical and chemical properties of 4-Methyl-4-chromanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-chromanecarboxylic acid, with the Chemical Abstracts Service (CAS) registry number 113967-26-3, is a heterocyclic organic compound belonging to the chromane family. Chromanes, characterized by a dihydropyran ring fused to a benzene ring, are prevalent scaffolds in a variety of biologically active molecules and natural products. The presence of a carboxylic acid group and a methyl group at the 4-position of the chromane structure suggests potential for diverse chemical modifications and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with proposed experimental protocols for its synthesis and analysis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and information from related chromane derivatives to serve as a valuable resource for researchers.

Core Properties of this compound

The fundamental properties of this compound are summarized below. It is important to note that most of the quantitative data are predicted values from computational models due to the scarcity of published experimental results.

PropertyValueSource
IUPAC Name 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid-
Synonyms This compound, 4-methylchromane-4-carboxylic acid-
CAS Number 113967-26-3
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Predicted XLogP3 1.9[1]
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 1Predicted
Predicted pKa ~4-5 (Typical for carboxylic acids)General Knowledge
Predicted Solubility Soluble in organic solvents like DMSO, DMF, methanol, ethanol; sparingly soluble in water.General Knowledge
Physical State Likely a solid at room temperature.General Knowledge

Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following protocols are proposed based on established methods for the synthesis and characterization of structurally related chromane and carboxylic acid derivatives.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from readily available precursors. A plausible synthetic route is outlined below.

G start Starting Materials: Phenol and Methacrylic Acid step1 Friedel-Crafts Alkylation start->step1 intermediate1 Intermediate: 3-(2-hydroxyphenyl)-2-methylpropanoic acid step1->intermediate1 step2 Intramolecular Cyclization (e.g., Eaton's Reagent) intermediate1->step2 product Product: 4-Methylchroman-4-one step2->product step3 Reaction with Cyanide (e.g., Strecker synthesis variant) product->step3 intermediate2 Intermediate: 4-cyano-4-methylchroman step3->intermediate2 step4 Hydrolysis intermediate2->step4 final_product Final Product: This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

  • Step 1: Friedel-Crafts Alkylation

    • Objective: To form the carbon skeleton by reacting phenol with methacrylic acid.

    • Protocol: To a cooled (0 °C) solution of phenol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). Slowly add methacrylic acid dropwise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product, 3-(2-hydroxyphenyl)-2-methylpropanoic acid, is then purified by recrystallization or column chromatography.

  • Step 2: Intramolecular Cyclization

    • Objective: To form the chromanone ring.

    • Protocol: The intermediate from Step 1 is treated with a dehydrating/cyclizing agent. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a common choice. The reaction mixture is heated to promote cyclization. After completion, the mixture is poured into ice water, and the resulting precipitate (4-Methylchroman-4-one) is filtered, washed, and dried.

  • Step 3: Formation of Cyanohydrin/Nitrile

    • Objective: To introduce the carboxylic acid precursor at the 4-position.

    • Protocol: The 4-Methylchroman-4-one is reacted with a source of cyanide, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂), to form the corresponding cyanohydrin. Alternatively, a Strecker-type reaction could be employed.

  • Step 4: Hydrolysis

    • Objective: To convert the nitrile group to a carboxylic acid.

    • Protocol: The resulting cyano intermediate is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the compound is refluxed in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water. For basic hydrolysis, it is refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification. The final product, this compound, is then isolated by extraction and purified by recrystallization.

Proposed Analytical and Characterization Workflow

G synthesis Synthesized Crude Product purification Purification (Recrystallization/Chromatography) synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation purity_analysis Purity and Identity Confirmation purification->purity_analysis physchem_props Physicochemical Property Determination purification->physchem_props sub_nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->sub_nmr sub_ir FT-IR Spectroscopy structure_elucidation->sub_ir sub_ms Mass Spectrometry structure_elucidation->sub_ms sub_hplc HPLC purity_analysis->sub_hplc sub_elemental Elemental Analysis purity_analysis->sub_elemental sub_mp Melting Point physchem_props->sub_mp sub_solubility Solubility Studies physchem_props->sub_solubility sub_pka pKa Determination physchem_props->sub_pka

Caption: Proposed workflow for the analysis and characterization of this compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons (around 6.8-7.5 ppm), protons of the dihydropyran ring (CH₂ groups, likely in the 2.0-4.5 ppm range), the methyl group protons (singlet, around 1.5 ppm), and a broad singlet for the carboxylic acid proton (downfield, >10 ppm).

    • ¹³C NMR: Expected signals would include aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the quaternary carbon at the 4-position, and the carbons of the dihydropyran ring and the methyl group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong, sharp C=O stretching absorption for the carbonyl group should appear around 1700-1725 cm⁻¹. C-O stretching and aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to confirm the molecular weight of the compound (192.21 g/mol ). High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition (C₁₁H₁₂O₃). Fragmentation patterns would provide further structural information. Predicted collision cross-section values can aid in identification.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC would be used to determine the purity of the synthesized compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point.

  • Melting Point Determination:

    • The melting point of the purified solid would be determined using a standard melting point apparatus to assess its purity.

  • Solubility Studies:

    • The solubility of the compound would be qualitatively and quantitatively assessed in a range of aqueous and organic solvents.

  • pKa Determination:

    • The acid dissociation constant (pKa) could be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader classes of chromanone and chromone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] For instance, some chromanone derivatives have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a role in modulating inflammatory pathways.

Given the structural features of this compound, it could be a candidate for screening in various biological assays, including:

  • Anticancer assays: Evaluating its cytotoxicity against various cancer cell lines.

  • Antimicrobial assays: Testing its activity against a panel of bacteria and fungi.

  • Anti-inflammatory assays: Investigating its ability to inhibit inflammatory enzymes like COX or lipoxygenase (LOX).

A hypothetical signaling pathway that could be investigated, based on the activities of related compounds, is the arachidonic acid cascade, which is central to inflammation.

G membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa cleaves cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation target This compound (Hypothetical Target) target->cox Inhibits? target->lox Inhibits?

Caption: Hypothetical modulation of the arachidonic acid pathway by this compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its physical and chemical properties are currently scarce, this guide provides a solid foundation for researchers by consolidating predicted data and proposing robust experimental protocols for its synthesis and characterization. The structural similarity to other biologically active chromanes suggests that this compound may possess interesting pharmacological properties, warranting its inclusion in future screening and drug development programs. The workflows and methodologies outlined herein are intended to facilitate and guide such research endeavors.

References

The Multifaceted Biological Activities of 4-Methyl-4-chromanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Among its numerous derivatives, those containing a 4-methyl-4-carboxylic acid moiety are emerging as a promising class of therapeutic agents. This in-depth technical guide explores the diverse biological activities of 4-Methyl-4-chromanecarboxylic acid derivatives and their analogues, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Overview of Biological Activities

Derivatives of this compound and the structurally related 4-methylcoumarins have demonstrated a broad spectrum of biological effects, positioning them as attractive candidates for drug discovery programs. The primary activities investigated include:

  • Anticancer Activity: These compounds have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

  • ROCK Inhibition: Certain derivatives have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cell shape, motility, and smooth muscle contraction.

  • Neuroprotective Effects: These molecules exhibit protective effects in models of neurodegenerative diseases, often through the modulation of critical neuronal signaling pathways.

  • Antioxidant Properties: The chroman ring system is known for its antioxidant potential, and these derivatives are no exception, demonstrating the ability to scavenge free radicals and reduce oxidative stress.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives and their analogues has been quantified in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for their anticancer and ROCK inhibitory activities.

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
7,8-dihydroxy-3-n-decyl-4-methylcoumarinK562 (Chronic Myelogenous Leukemia)42.4
LS180 (Colon Adenocarcinoma)25.2
MCF-7 (Breast Adenocarcinoma)25.1
6-bromo-4-bromomethyl-7-hydroxycoumarinK56232.7
LS18045.8
MCF-741.3

Table 2: ROCK2 Inhibitory Activity of (S)-6-methoxy-chroman-3-carboxylic acid Derivatives

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
(S)-7c68322.7

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4][5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

In Vitro ROCK2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ROCK2 enzyme.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the enzyme's activity. A luminiscent signal is generated from the conversion of ADP to ATP and subsequent luciferase-luciferin reaction.

Procedure:

  • Reagent Preparation: Dilute the ROCK2 enzyme, substrate (e.g., a specific peptide), ATP, and test inhibitors in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or DMSO as a control), 2 µl of the diluted enzyme, and 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex is proportional to the antioxidant capacity of the sample.

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Reaction Mixture: Mix a small volume of the sample (or standard) with the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting blue solution at a wavelength of 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, such as ferrous sulfate or Trolox.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

ROCK Inhibition Signaling Pathway

Certain chroman carboxylic acid derivatives act as inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton.

ROCK_Inhibition Extracellular_Signal Extracellular Signal (e.g., LPA) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Phosphorylates MLC Chroman_Derivative 4-Methyl-4-chromanecarboxylic acid derivative Chroman_Derivative->ROCK Inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization (Stress fiber formation, cell contraction) pMLC->Actin_Cytoskeleton

Caption: ROCK signaling pathway and its inhibition by a chroman derivative.

Neuroprotective TRKB-CREB-BDNF Signaling Pathway

Coumarin derivatives have been shown to exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.

Neuroprotection_Pathway Coumarin_Derivative 4-Methylcoumarin Derivative TrkB TrkB Receptor Coumarin_Derivative->TrkB Activates Caspases Caspases Coumarin_Derivative->Caspases Inhibits PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Activates ERK->CREB Activates BDNF_BCL2 BDNF, BCL2 (Gene Expression) CREB->BDNF_BCL2 Upregulates Neuronal_Survival Neuronal Survival & Plasticity BDNF_BCL2->Neuronal_Survival Apoptosis Apoptosis Neuronal_Survival->Apoptosis Prevents Caspases->Apoptosis

Caption: Neuroprotective signaling pathway activated by coumarin derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of novel compounds.

Anticancer_Screening_Workflow Compound_Synthesis Compound Synthesis & Purification Compound_Treatment Compound Treatment (Dose-Response) Compound_Synthesis->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Viability) Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile scaffold with significant potential for the development of novel therapeutics. Their demonstrated activities against cancer, in ROCK-mediated processes, and in neuroprotection, coupled with their antioxidant properties, make them a compelling area for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of these compounds, paving the way for their potential clinical translation.

References

The Discovery and History of Chromanecarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanecarboxylic acids, a class of heterocyclic compounds featuring a chromane core with a carboxylic acid substituent, have garnered significant attention in the fields of medicinal chemistry and drug development. Their structural resemblance to the chromanol ring of vitamin E and their presence in various natural products have made them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activities of chromanecarboxylic acids, with a focus on their potential as modulators of key signaling pathways.

Discovery and History

The history of chromanecarboxylic acids is closely intertwined with the study of natural products and the development of synthetic antioxidants. While the broader chromane and chromone scaffolds are found abundantly in nature, the specific discovery of a naturally occurring chromanecarboxylic acid is not well-documented in early literature.[1] The focus has largely been on synthetic derivatives, driven by the quest for compounds with potent biological activities.

A pivotal moment in the history of synthetic chromanecarboxylic acids was the development of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in 1974.[2] Synthesized as a water-soluble analog of vitamin E, Trolox has become a cornerstone in antioxidant research, serving as a standard for measuring the antioxidant capacity of various substances. Its development spurred further investigation into the structure-activity relationships of chromanecarboxylic acids and their potential therapeutic applications.

Naturally occurring chromanols and chromenols, which share the core chromane structure, have been isolated from various sources, including plants, algae, and fungi.[3] Some of these natural products feature carboxylic acid moieties on their side chains, highlighting nature's use of this scaffold. For instance, δ-sargachromenol, found in algae of the Sargassaceae family, possesses a carboxylated side-chain.[3]

Synthetic Methodologies

The synthesis of chromanecarboxylic acids can be broadly categorized into methods involving the formation of the chromane ring system and subsequent functionalization, or the direct introduction of the carboxylic acid group.

Synthesis of 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid (Trolox)

A common synthetic route to Trolox involves the reaction of trimethylhydroquinone with an appropriate four-carbon building block.

Experimental Protocol: Synthesis of Trolox

  • Reaction Setup: A solution of trimethylhydroquinone in an appropriate solvent (e.g., dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: To this solution, a Lewis acid catalyst (e.g., zinc chloride) and a suitable four-carbon electrophile, such as methyl methacrylate or methacrylic acid, are added.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure Trolox.

Synthesis of Chroman-2-carboxylic Acid Derivatives

Derivatives of chroman-2-carboxylic acid can be synthesized through various strategies, often starting from substituted phenols.

Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic Acid

This synthesis can be achieved starting from p-fluorophenol. The process typically involves a multi-step sequence:

  • Alkylation: p-Fluorophenol is first alkylated with a suitable three-carbon synthon to introduce the carbon framework for the pyran ring.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the chromanone ring. This is often achieved under acidic conditions.

  • Introduction of the Carboxylic Acid Group: A carboxylic acid or its precursor is introduced at the 2-position of the chromanone.

  • Reduction: The ketone at the 4-position of the chromanone is reduced to a methylene group to afford the final chroman-2-carboxylic acid. This can be accomplished via catalytic hydrogenation.

Biological Activities and Quantitative Data

Chromanecarboxylic acids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize some of the reported quantitative data for various derivatives.

Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)Reference
Chroman carboxamide analog 5k MCF-7 (Breast)40.9[4]
Chroman carboxamide analog 5l MCF-7 (Breast)41.1[4]
Apigenin analog 4i HeLa (Cervical)40[4]
Apigenin analog 4i HepG2 (Liver)40[4]
Apigenin analog 4i A549 (Lung)223[4]
Apigenin analog 4i MCF-7 (Breast)166[4]
Chromone-2-carboxamide 13 OVCAR (Ovarian)>10[5]
Chromone-2-carboxamide 13 IGROV (Ovarian)0.9[5]
Anti-inflammatory and Antioxidant Activity
Compound/DerivativeAssayIC50 (µM) or TEAC ValueReference
Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s )NF-κB Inhibition (LPS-stimulated RAW 264.7)18.2
9'-carboxychromanolCOX-2 Inhibition6[6]
13'-carboxychromanolCOX-2 Inhibition4[6]
Indole-based caffeic acid amide 3j DPPH Radical Scavenging50.98 ± 1.05[7]
Indole-based caffeic acid amide 3m DPPH Radical Scavenging67.64 ± 1.02[7]
Indole-based caffeic acid amide 3f ABTS Radical Scavenging14.48 ± 0.68[7]
Indole-based caffeic acid amide 3m ABTS Radical Scavenging14.92 ± 0.30[7]

Signaling Pathways and Mechanisms of Action

The biological effects of chromanecarboxylic acids are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of some chromanecarboxylic acid derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes activates Chromanecarboxylic_Acid Chromanecarboxylic Acid Derivative Chromanecarboxylic_Acid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a chromanecarboxylic acid derivative.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. The antioxidant properties of chromanecarboxylic acids suggest a potential role in modulating MAPK signaling, as oxidative stress is a known activator of this pathway.

MAPK_Modulation Oxidative_Stress Oxidative Stress (e.g., ROS) ASK1 ASK1 Oxidative_Stress->ASK1 activates MKK MKK4/7 ASK1->MKK phosphorylates JNK_p38 JNK/p38 MKK->JNK_p38 phosphorylates AP1 AP-1 JNK_p38->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_Genes Inflammatory & Apoptotic Gene Expression Nucleus->Inflammatory_Genes activates Chromanecarboxylic_Acid Chromanecarboxylic Acid (Antioxidant) Chromanecarboxylic_Acid->Oxidative_Stress scavenges

Caption: Putative modulation of the MAPK pathway by the antioxidant activity of a chromanecarboxylic acid.

Conclusion and Future Directions

Chromanecarboxylic acids represent a versatile and promising class of compounds with a rich history rooted in the development of antioxidants. Their diverse biological activities, including anticancer and anti-inflammatory effects, underscore their potential as lead structures in drug discovery. The ability of certain derivatives to modulate key signaling pathways like NF-κB highlights their therapeutic potential.

Future research in this area should focus on:

  • Exploration of Natural Sources: A more systematic investigation into natural sources for novel chromanecarboxylic acid structures.

  • Mechanism of Action Studies: Detailed elucidation of the molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of new derivatives to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety: Preclinical and clinical studies to evaluate the therapeutic potential and safety profiles of promising candidates.

The continued exploration of chromanecarboxylic acids holds significant promise for the development of new and effective treatments for a range of human diseases.

References

In Silico Modeling of 4-Methyl-4-chromanecarboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Methyl-4-chromanecarboxylic acid, a novel small molecule with therapeutic potential. We delve into its structural properties, potential biological targets, and detailed computational methodologies for predicting its binding affinity and interaction dynamics. This document outlines a systematic approach, from initial target identification to the specifics of molecular docking, molecular dynamics simulations, and free energy calculations. Furthermore, it includes detailed experimental protocols for the validation of in silico findings, focusing on promising targets such as the 5-HT1B serotonin receptor and acetylcholinesterase. All quantitative data from simulated studies are presented in standardized tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility. This guide is intended to serve as a practical resource for researchers engaged in the computational assessment and experimental validation of novel drug candidates.

Introduction to this compound

This compound belongs to the chromane class of heterocyclic compounds. The chromane scaffold is a common motif in a variety of biologically active molecules, both natural and synthetic. Derivatives of chromane have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and central nervous system effects. The introduction of a carboxylic acid group at the 4-position, along with a methyl group, is anticipated to confer unique physicochemical properties that may influence its pharmacokinetic profile and target interactions.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
LogP2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Potential Biological Targets

Based on the structural similarity of the chromane core to known pharmacophores, two primary biological targets are hypothesized for this compound:

  • 5-HT1B Serotonin Receptor: Chromene derivatives have been identified as ligands for serotonin receptors. The 5-HT1B receptor, in particular, is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, making it a compelling target for novel therapeutics.

  • Acetylcholinesterase (AChE): Coumarin and chromone derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.

In Silico Modeling Workflow

A multi-step computational approach is proposed to investigate the interactions of this compound with its potential biological targets.

G cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Preparation Target Preparation Target Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Mode Analysis Binding Mode Analysis Molecular Docking->Binding Mode Analysis Free Energy Calculation Free Energy Calculation Molecular Dynamics->Free Energy Calculation Structural Stability Analysis Structural Stability Analysis Molecular Dynamics->Structural Stability Analysis Interaction Energy Analysis Interaction Energy Analysis Free Energy Calculation->Interaction Energy Analysis

In Silico Modeling Workflow
Ligand and Target Preparation

Prior to computational analysis, both the ligand (this compound) and the target proteins (5-HT1B receptor and AChE) must be meticulously prepared.

  • Ligand Preparation: The 3D structure of this compound can be generated using software like Avogadro or downloaded from chemical databases if available. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Target Preparation: Crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protonation states of ionizable residues are assigned based on the physiological pH.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein. This technique provides initial insights into the binding mode and affinity.

Docking Protocol
  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket.

  • Ligand Docking: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box.

  • Pose Selection: The resulting docking poses are ranked based on their predicted binding affinity (scoring function). The top-ranked poses are visually inspected to identify plausible binding modes.

Table 2: Predicted Binding Affinities from Molecular Docking

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
5-HT1B Receptor-8.2Trp123, Phe330, Ser127
Acetylcholinesterase-7.5Trp84, Tyr334, Phe330

Molecular Dynamics Simulations

To investigate the stability of the predicted protein-ligand complexes and to gain a more dynamic understanding of the interactions, molecular dynamics (MD) simulations are performed.

MD Simulation Protocol
  • System Setup: The top-ranked docked complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The solvated system is subjected to energy minimization to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to collect trajectory data.

Molecular Dynamics Simulation Workflow

Free Energy Calculations

To obtain a more accurate estimation of the binding affinity, free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed.

MM/PBSA Calculation Protocol
  • Trajectory Extraction: Snapshots are extracted from the production MD trajectory.

  • Energy Calculation: For each snapshot, the free energy of the complex, protein, and ligand are calculated.

  • Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Table 3: Predicted Binding Free Energies from MM/PBSA

Target ProteinΔG_bind (kcal/mol)
5-HT1B Receptor-25.8 ± 3.1
Acetylcholinesterase-19.5 ± 2.7

Experimental Validation Protocols

The in silico predictions must be validated through experimental assays. Detailed protocols for assessing the interaction of this compound with the hypothesized targets are provided below.

5-HT1B Receptor Binding Assay

This radioligand binding assay determines the affinity of the test compound for the 5-HT1B receptor.[1]

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1B receptor are prepared.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA).

  • Competition Binding:

    • Incubate the receptor membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]GR125743) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., serotonin).

  • Incubation and Filtration: Incubate the mixture at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the ability of the compound to inhibit AChE activity.[2][3]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Acetylcholinesterase (AChE) enzyme

    • Phosphate buffer (pH 8.0)

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add DTNB to all wells.

    • Initiate the reaction by adding the substrate, ATCI.

  • Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This technical guide outlines a comprehensive in silico and experimental workflow for characterizing the interactions of this compound with potential biological targets. The combination of molecular docking, molecular dynamics simulations, and free energy calculations provides a robust computational framework for predicting binding affinity and understanding interaction mechanisms. The subsequent experimental validation through established binding and inhibition assays is crucial for confirming the in silico findings and advancing the compound through the drug discovery pipeline. This integrated approach facilitates a more efficient and informed drug development process.

References

Solubility Profile of 4-Methyl-4-chromanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-Methyl-4-chromanecarboxylic acid. Due to a lack of publicly available experimental data for this specific compound, this document provides a comprehensive overview of its predicted physicochemical properties and outlines a detailed experimental protocol for determining its solubility. Furthermore, it discusses the expected solubility behavior in various solvents based on fundamental chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are working with or anticipate working with this compound.

Introduction

This compound is a heterocyclic compound incorporating a chromane skeleton, a carboxylic acid functional group, and a methyl group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile in a range of solvents is paramount for formulation development, purification processes, and analytical method development.

Disclaimer: As of the date of this publication, a comprehensive search of scientific literature, patent databases, and chemical supplier technical data sheets did not yield specific quantitative solubility data for this compound. The information presented herein is based on established principles of organic chemistry and generalized experimental protocols.

Physicochemical Properties of this compound

While experimental data is not available, computational models can provide estimations of key physicochemical properties that influence solubility.

PropertyPredicted ValueSource
CAS Number 113967-26-3ECHEMI[1]
Molecular Formula C₁₁H₁₂O₃ECHEMI[1]
Molecular Weight 192.21 g/mol ECHEMI[1]
XLogP3 1.8114ECHEMI[1]
Hydrogen Bond Acceptor Count 3ECHEMI[1]
Hydrogen Bond Donor Count 1ECHEMI[1]
Polar Surface Area (PSA) 46.5 ŲECHEMI[1]

Note: These values are computationally predicted and should be confirmed through experimental analysis.

Expected Solubility Behavior

The structure of this compound, featuring both a polar carboxylic acid group and a larger, nonpolar chromane ring system, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the nonpolar chromane backbone is expected to limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is likely to be higher than in water due to the hydrocarbon character of the alcohol. Low-molecular-weight carboxylic acids (up to four carbons) generally show appreciable water solubility, a trend that decreases as the carbon chain length increases.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating polar molecules and are likely to be effective solvents for this compound. Acetone may also serve as a suitable solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the carboxylic acid group, this compound is expected to have very low solubility in nonpolar solvents.

  • Aqueous Basic Solutions (e.g., NaOH, NaHCO₃): Carboxylic acids that are insoluble in water can become soluble in aqueous bases through the formation of a more polar ionic salt.[2] Therefore, this compound is expected to be soluble in dilute aqueous solutions of sodium hydroxide and sodium bicarbonate.[3][4]

G Conceptual Solubility of this compound cluster_Solvents Solvent Type cluster_Solubility Expected Solubility Polar_Protic Polar Protic (e.g., Water, Ethanol) Low_to_Moderate Low to Moderate Polar_Protic->Low_to_Moderate Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetone) High High Polar_Aprotic->High Nonpolar Nonpolar (e.g., Hexane, Toluene) Very_Low Very Low Nonpolar->Very_Low Aqueous_Base Aqueous Base (e.g., NaOH, NaHCO3) High_Salt High (Salt Formation) Aqueous_Base->High_Salt

Figure 1. Conceptual diagram of expected solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a compound like this compound. The gravimetric method is a straightforward and reliable approach.[5]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Pre-weighed collection vials

  • Oven

Experimental Workflow

G Experimental Workflow for Solubility Determination A 1. Preparation of Solvent B 2. Addition of Excess Solute A->B Add to vial C 3. Equilibration B->C Shake at constant temperature D 4. Sample Withdrawal and Filtration C->D Use syringe filter E 5. Solvent Evaporation D->E In pre-weighed vial F 6. Mass Determination and Calculation E->F Weigh dried residue

Figure 2. Workflow for gravimetric solubility determination.
Detailed Procedure

  • Preparation: Add a known volume (e.g., 2 mL) of the selected solvent to a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot (e.g., 1 mL) of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

  • Solvent Evaporation: Place the open vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the compound. A vacuum oven can also be used to expedite this process.

  • Mass Determination and Calculation: Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator and then weigh them. The difference between the final weight and the initial weight of the vial gives the mass of the dissolved this compound.

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a framework for understanding and experimentally determining its solubility profile. The predicted physicochemical properties suggest a molecule with limited aqueous solubility that can be enhanced in organic solvents and aqueous basic solutions. The provided experimental protocol offers a reliable method for researchers to generate the necessary quantitative data to support their drug development and research activities. It is strongly recommended that experimental validation of the solubility is conducted for any application.

References

The Stereochemistry of 4-Methyl-4-chromanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stereochemistry of 4-Methyl-4-chromanecarboxylic acid, a chiral molecule with potential applications in medicinal chemistry and drug development. While specific literature on this compound is limited, this document outlines a predictive approach to its synthesis, chiral resolution, and stereochemical analysis based on well-established principles for analogous 4-substituted chromane structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Stereochemistry of this compound

This compound possesses a chiral center at the C4 position of the chromane ring system, leading to the existence of two enantiomers, (R)- and (S)-4-Methyl-4-chromanecarboxylic acid. The three-dimensional arrangement of the methyl and carboxylic acid groups at this stereocenter is crucial as it can significantly influence the molecule's biological activity and interaction with chiral biological targets such as enzymes and receptors. The development of stereochemically pure forms of this compound is therefore of significant interest for pharmacological studies.

Proposed Synthesis of Racemic this compound

A plausible synthetic route to racemic this compound is proposed, commencing from the readily available starting material, chroman-4-one. This multi-step synthesis involves the creation of the quaternary carbon center at the C4 position.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 4-Methyl-chroman-4-ol

  • To a solution of chroman-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (1.2 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methyl-chroman-4-ol.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile

  • Dissolve the purified 4-Methyl-chroman-4-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add a Lewis acid catalyst, for example, trimethylsilyl cyanide (TMSCN) (1.5 equivalents) and a catalytic amount of a Lewis acid such as indium(III) chloride (InCl₃).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting nitrile by column chromatography.

Step 3: Hydrolysis to this compound

  • Reflux the purified 4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile (1 equivalent) in a mixture of a strong acid (e.g., 6M hydrochloric acid or sulfuric acid) and an organic co-solvent like dioxane or ethanol.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to an appropriate pH to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain racemic this compound.

Synthesis_of_4-Methyl-4-chromanecarboxylic_acid Chroman-4-one Chroman-4-one 4-Methyl-chroman-4-ol 4-Methyl-chroman-4-ol Chroman-4-one->4-Methyl-chroman-4-ol 1. CH3MgBr, THF 2. H2O 4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile 4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile 4-Methyl-chroman-4-ol->4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile TMSCN, InCl3 (cat.) Racemic_4-Methyl-4-chromanecarboxylic_acid Racemic_4-Methyl-4-chromanecarboxylic_acid 4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile->Racemic_4-Methyl-4-chromanecarboxylic_acid H3O+, Heat

Caption: Proposed synthetic pathway to racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of racemic this compound can be achieved through classical chemical resolution. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of these diastereomers based on their differing physical properties, such as solubility.

Experimental Protocol: Diastereomeric Salt Resolution
  • Dissolve the racemic this compound (1 equivalent) in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

  • In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same solvent.

  • Slowly add the chiral amine solution to the carboxylic acid solution with stirring.

  • Allow the resulting solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

  • Collect the crystalline diastereomeric salt by filtration and wash it with a small amount of the cold solvent.

  • The other diastereomer will remain in the mother liquor.

  • To regenerate the enantiomerically enriched carboxylic acid, treat the isolated diastereomeric salt with an aqueous acid solution (e.g., 1M HCl) and extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiomerically enriched this compound.

  • The enantiomeric purity of the resolved acid should be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Chiral_Resolution_Workflow cluster_0 Salt Formation cluster_1 Separation cluster_2 Regeneration Racemic_Acid Racemic (R/S)-Acid Diastereomeric_Salts Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine (R)-Amine Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Salt_1 Less Soluble Salt ((R)-Acid-(R)-Amine) Crystallization->Salt_1 Mother_Liquor Mother Liquor (Contains (S)-Acid-(R)-Amine) Crystallization->Mother_Liquor Acidification_1 Acidification (HCl) Salt_1->Acidification_1 Acidification_2 Acidification (HCl) Mother_Liquor->Acidification_2 Enantiomer_1 (R)-Acid Acidification_1->Enantiomer_1 Enantiomer_2 (S)-Acid Acidification_2->Enantiomer_2

Caption: Logical workflow for the chiral resolution of a racemic carboxylic acid.

Stereochemical Analysis

The absolute configuration and enantiomeric purity of the resolved this compound can be determined by several analytical techniques.

  • Polarimetry: Measurement of the specific optical rotation ([α]D) can distinguish between the two enantiomers. The dextrorotatory (+) enantiomer will rotate plane-polarized light in a clockwise direction, while the levorotatory (-) enantiomer will rotate it counterclockwise. The magnitude of the specific rotation is indicative of the enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the enantiomers. Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the enantiomers can be resolved, allowing for the determination of their ratio.

  • X-ray Crystallography: If a suitable single crystal of a diastereomeric salt or a derivative of one of the enantiomers can be obtained, X-ray crystallography can be used to unambiguously determine the absolute configuration.

Quantitative Data (Illustrative)

As no experimental data for this compound is currently available in the public domain, the following tables present illustrative data based on typical values observed for analogous chiral carboxylic acids and their diastereomeric salts. This data is intended for guidance and comparison purposes.

Table 1: Illustrative Physical Properties of this compound Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Melting Point (°C)150-152150-152
Specific Rotation [α]D²⁰ (c=1, EtOH)+25.0°-25.0°

Table 2: Illustrative Data for Diastereomeric Salt Resolution with (R)-(+)-α-Phenylethylamine

Diastereomeric SaltMelting Point (°C)Solubility (g/100mL EtOH at 25°C)
(R)-Acid-(R)-Amine185-1870.5
(S)-Acid-(R)-Amine170-1722.0

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis, resolution, and stereochemical analysis of this compound. The outlined experimental protocols are based on established and reliable chemical methodologies for structurally related compounds. Researchers and drug development professionals can use this guide as a foundational resource for initiating studies on this and similar chiral chromane derivatives. Further experimental validation is necessary to confirm the specific properties and optimal conditions for this particular molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4-Methyl-4-chromanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented, starting from readily available precursors: chroman-4-one and 4-methylcoumarin. Each method is accompanied by a detailed experimental protocol and a summary of relevant quantitative data.

Method 1: Synthesis via Derivatization of Chroman-4-one

This synthetic approach involves a three-step sequence starting with the synthesis of chroman-4-one, followed by a Grignard reaction to introduce the methyl group at the C4 position, and subsequent conversion of the resulting tertiary alcohol to the target carboxylic acid.

Experimental Workflow

cluster_0 Step 1: Synthesis of Chroman-4-one cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Conversion to Carboxylic Acid A Phenol C Chroman-4-one A->C Polyphosphoric Acid B Acrylic Acid B->C D Chroman-4-one F 4-Methylchroman-4-ol D->F Anhydrous Et2O E Methylmagnesium Bromide E->F G 4-Methylchroman-4-ol I 4-Cyano-4-methylchromane G->I AcOH H NaCN, MnO2 H->I J This compound I->J Acid or Base Hydrolysis

Caption: Synthetic workflow for this compound starting from chroman-4-one.

Quantitative Data Summary
StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenol, Acrylic AcidPolyphosphoric Acid-1001~85[1]
2Chroman-4-one, MeMgBr-Anhydrous Et2O0 to RT2~90General
3a4-Methylchroman-4-olNaCN, MnO2, Acetic AcidDichloromethaneRT24~70Analogous
3b4-Cyano-4-methylchromaneH2SO4 (aq)WaterReflux12~85[2]

Yields are approximate and based on literature for analogous reactions. Optimization may be required.

Experimental Protocols

Step 1: Synthesis of Chroman-4-one [1]

  • To a mechanically stirred solution of polyphosphoric acid (100 g), add phenol (18.8 g, 0.2 mol).

  • Heat the mixture to 60°C and add acrylic acid (14.4 g, 0.2 mol) dropwise over 30 minutes, maintaining the temperature below 70°C.

  • After the addition is complete, heat the reaction mixture to 100°C for 1 hour.

  • Cool the mixture to 70°C and pour it onto 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford chroman-4-one as a colorless oil.

Step 2: Synthesis of 4-Methylchroman-4-ol

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of chroman-4-one (14.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

  • Cool the flask to 0°C in an ice bath.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 37 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylchroman-4-ol as a white solid, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Part a: Synthesis of 4-Cyano-4-methylchromane (Analogous Procedure)

    • To a solution of 4-methylchroman-4-ol (16.4 g, 0.1 mol) in dichloromethane (200 mL), add activated manganese dioxide (43.5 g, 0.5 mol) and sodium cyanide (9.8 g, 0.2 mol).

    • Add glacial acetic acid (12 g, 0.2 mol) dropwise to the stirred suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of celite, and wash the celite pad with dichloromethane.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-cyano-4-methylchromane.

  • Part b: Hydrolysis of 4-Cyano-4-methylchromane to this compound [2]

    • To a solution of 4-cyano-4-methylchromane (17.3 g, 0.1 mol) in water (100 mL), add concentrated sulfuric acid (50 mL) carefully.

    • Heat the reaction mixture to reflux and stir for 12 hours.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Method 2: Synthesis via Modification of 4-Methylcoumarin

This alternative route utilizes the Pechmann condensation to synthesize a 4-methylcoumarin intermediate, which is then subjected to catalytic hydrogenation and subsequent reductive ring-opening to yield the final product.

Experimental Workflow

cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Reductive Ring Opening A Phenol C 4-Methylcoumarin A->C Amberlyst-15 B Ethyl Acetoacetate B->C D 4-Methylcoumarin F 4-Methyldihydrocoumarin D->F Ethanol E H2, Pd/C E->F G 4-Methyldihydrocoumarin I This compound G->I THF H NaBH4, I2 H->I

Caption: Synthetic workflow for this compound starting from 4-methylcoumarin.

Quantitative Data Summary
StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenol, Ethyl AcetoacetateAmberlyst-15-1102~95[3]
24-MethylcoumarinH2 (50 psi), 10% Pd/CEthanolRT12~98Analogous
34-MethyldihydrocoumarinNaBH4, IodineTHF0 to RT4~80Analogous

Yields are approximate and based on literature for analogous reactions. Optimization may be required.

Experimental Protocols

Step 1: Synthesis of 4-Methylcoumarin (Pechmann Condensation) [3]

  • In a round-bottom flask, mix phenol (9.4 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and Amberlyst-15 (2.0 g).

  • Heat the reaction mixture at 110°C with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and add ethanol (50 mL).

  • Filter the mixture to remove the catalyst and wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the solid residue from ethanol to obtain pure 4-methylcoumarin.

Step 2: Catalytic Hydrogenation to 4-Methyldihydrocoumarin

  • In a Parr hydrogenation bottle, dissolve 4-methylcoumarin (16.0 g, 0.1 mol) in ethanol (100 mL).

  • Add 10% palladium on charcoal (0.5 g).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 12 hours.

  • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-methyldihydrocoumarin, which can be used in the next step without further purification.

Step 3: Reductive Ring Opening to this compound

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-methyldihydrocoumarin (16.2 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (7.6 g, 0.2 mol) portion-wise to the stirred solution.

  • After the addition is complete, add a solution of iodine (25.4 g, 0.1 mol) in THF (50 mL) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of 1 M HCl (100 mL) at 0°C.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

References

Application Notes and Protocols for the Analysis of 4-Methyl-4-chromanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Methyl-4-chromanecarboxylic acid. The methodologies outlined below leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be achieved with the described analytical methods. These values are representative for the analysis of carboxylic acids and would require validation for this compound specifically.

Table 1: HPLC-MS/MS Method Performance

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 µg/L
Limit of Quantification (LOQ)0.5 - 50 µg/L
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: GC-MS Method Performance (with derivatization)

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 20 µg/L
Limit of Quantification (LOQ)1 - 50 µg/L
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the sensitive and selective quantification of this compound in various matrices. Carboxylic acids can be challenging to retain on traditional reversed-phase columns; thus, a C18 column with an acidic mobile phase is recommended.[1]

2.1.1. Sample Preparation (Solid Phase Extraction)

  • Condition a suitable Solid Phase Extraction (SPE) cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

  • Elute the analyte using an appropriate solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.

2.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-11 min: 95% to 5% B

    • 11-15 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2.1.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often preferred for carboxylic acids, but derivatization can enable sensitive positive mode detection.[1][2]

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M-H]⁻ for negative mode or [M+H]⁺ for positive mode. The exact m/z will depend on the molecular weight of this compound.

    • Product Ions (Q3): Determine the major fragment ions by performing a product ion scan on the precursor ion. Select at least two stable and abundant fragment ions for quantification and confirmation.

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for the specific instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of carboxylic acids requires a derivatization step to increase their volatility.[3][4] Methylation is a common approach.

2.2.1. Derivatization (Methylation)

  • To the dried sample extract, add 100 µL of a methylation reagent (e.g., Methanolic HCl or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with Trimethylsilyl chloride (TMS-Cl)).[4]

  • Heat the mixture at 60-80 °C for 30-60 minutes.[3]

  • Cool the sample to room temperature.

  • The sample is now ready for GC-MS injection.

2.2.2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[4]

  • Injection Mode: Splitless or split, depending on the concentration.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound.

2.3.1. Sample Preparation

  • Dissolve an appropriate amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

2.3.2. Expected Spectral Features

  • ¹H NMR:

    • The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically in the 10-13 ppm region.[5][6] This signal will disappear upon D₂O exchange.[5]

    • Protons on the aromatic ring of the chromane structure will appear in the aromatic region (typically 6.5-8.0 ppm).

    • The protons of the methyl group (-CH₃) will appear as a singlet in the aliphatic region.

    • The methylene protons (-CH₂-) of the chromane ring will show characteristic multiplets. Protons on carbons adjacent to the carboxylic acid group are expected to be deshielded and absorb in the 2-3 ppm range.[5]

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing in the 160-185 ppm region.[5][6]

    • Carbons of the aromatic ring will appear in the 110-160 ppm range.

    • The carbon of the methyl group and the methylene carbons of the chromane ring will appear in the upfield aliphatic region.

Visualizations

G General Analytical Workflow sample Sample Collection prep Sample Preparation (Extraction, Cleanup) sample->prep analysis Instrumental Analysis (HPLC-MS, GC-MS, NMR) prep->analysis data Data Processing analysis->data report Reporting data->report

Caption: General workflow for the analysis of this compound.

HPLC_Workflow HPLC-MS/MS Protocol Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis spe_cond SPE Conditioning spe_load Sample Loading spe_cond->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evap Evaporation spe_elute->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms MS/MS Detection (ESI, MRM) hplc->ms

Caption: Detailed workflow for the HPLC-MS/MS analysis protocol.

GC_Workflow GC-MS Protocol Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis extract Sample Extraction dry Evaporate to Dryness extract->dry deriv Derivatization (e.g., Methylation) dry->deriv gc GC Separation (Capillary Column) deriv->gc ms MS Detection (EI, Scan/SIM) gc->ms

Caption: Detailed workflow for the GC-MS analysis protocol including derivatization.

References

Application Notes and Protocols: 4-Methyl-4-chromanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides detailed application notes and protocols for the investigation of 4-Methyl-4-chromanecarboxylic acid , a specific derivative with potential for drug discovery. While direct literature on this exact molecule is limited, its structural features suggest promising avenues for research, particularly in the areas of neurodegenerative diseases and cancer. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this compound, outlining potential therapeutic applications, synthetic methodologies, and detailed protocols for biological evaluation.

Potential Therapeutic Applications

Based on the known biological activities of structurally related chromane and chromone derivatives, this compound is a promising starting point for the development of novel therapeutics.

  • Sirtuin 2 (SIRT2) Inhibition: Chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a deacetylase implicated in neurodegenerative diseases and cancer.[2][3][4] The structural core of this compound provides a foundation for the synthesis of novel SIRT2 inhibitors.

  • Neuroprotection: The chromane ring is a core component of Vitamin E (α-tocopherol) and other neuroprotective agents.[5] Derivatives of this compound could be explored for their potential to protect neurons from oxidative stress and other insults relevant to Alzheimer's and Parkinson's diseases.[6]

  • Antioxidant Activity: Many chromane derivatives exhibit potent antioxidant properties.[5] The carboxylic acid moiety could be further functionalized to enhance this activity, making it a candidate for conditions associated with oxidative stress.

Synthesis Protocol

A plausible synthetic route to this compound is outlined below. This protocol is a general guideline and may require optimization.

Scheme 1: Proposed Synthesis of this compound

G phenol Phenol reaction1 Pechmann Condensation (modified) phenol->reaction1 methacrylic_acid Methacrylic Acid methacrylic_acid->reaction1 catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction1 intermediate1 4-Methylchroman-4-one reaction2 Oxidation intermediate1->reaction2 oxidizing_agent Oxidizing Agent (e.g., Jones Reagent) oxidizing_agent->reaction2 product This compound reaction1->intermediate1 reaction2->product

Caption: Proposed synthetic workflow for this compound.

Materials:

  • Phenol

  • Methacrylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 4-Methylchroman-4-one:

    • In a round-bottom flask, dissolve phenol in an appropriate solvent.

    • Slowly add methacrylic acid to the solution.

    • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into ice water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-Methylchroman-4-one.

    • Purify the crude product by column chromatography.

  • Oxidation to this compound:

    • Dissolve the purified 4-Methylchroman-4-one in acetone.

    • Cool the solution in an ice bath and slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for several hours.

    • Quench the reaction by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

    • The final product can be further purified by recrystallization.

Experimental Protocols for Biological Evaluation

In Vitro SIRT2 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound and its derivatives against human recombinant SIRT2.

Workflow for SIRT2 Inhibition Assay:

G start Prepare Reagents (SIRT2, Substrate, NAD+, Inhibitor) incubate Incubate at 37°C start->incubate develop Add Developer Solution incubate->develop read Read Fluorescence (Ex/Em = 360/460 nm) develop->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Experimental workflow for the in vitro SIRT2 inhibition assay.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing Trichostatin A and a Lysine Developer)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compound (this compound)

  • Known SIRT2 inhibitor (e.g., AGK2) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the fluorogenic substrate.

  • Add the test compound or control to the respective wells.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes in the dark.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Neuroprotection Assay against Oxidative Stress

This protocol evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Hydrogen peroxide (H₂O₂)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (except for the untreated control).

  • Incubate the cells for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol

  • Test compound

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Add the test compound or control to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: SIRT2 Inhibition Data

CompoundIC₅₀ (µM)Selectivity vs SIRT1Selectivity vs SIRT3
This compound
Derivative 1
Derivative 2
AGK2 (Control)

Table 2: Neuroprotective Activity

CompoundConcentration (µM)% Cell Viability (vs H₂O₂ control)
This compound 1
10
100
Trolox (Control)10

Table 3: Antioxidant Activity

CompoundDPPH Scavenging IC₅₀ (µM)
This compound
Ascorbic Acid (Control)

Visualizations

Logical Workflow for Medicinal Chemistry Investigation:

G start Synthesis of This compound screening Primary Biological Screening (SIRT2, Neuroprotection, Antioxidant) start->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Proposed workflow for the medicinal chemistry development of this compound.

Hypothetical Signaling Pathway for a SIRT2 Inhibitor Derivative:

G oxidative_stress Oxidative Stress sirt2 SIRT2 oxidative_stress->sirt2 activates alpha_tubulin α-Tubulin sirt2->alpha_tubulin deacetylates acetylated_tubulin Acetylated α-Tubulin alpha_tubulin->acetylated_tubulin acetylation microtubule_stability Microtubule Stability acetylated_tubulin->microtubule_stability promotes axonal_transport Axonal Transport microtubule_stability->axonal_transport improves neuronal_survival Neuronal Survival axonal_transport->neuronal_survival supports inhibitor 4-Methyl-4-chromanecarboxylic acid Derivative inhibitor->sirt2 inhibits

Caption: Hypothetical pathway showing how a SIRT2 inhibitor derived from this compound might promote neuronal survival.

References

Application Note: Analysis of 4-Methyl-4-chromanecarboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methyl-4-chromanecarboxylic acid. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. This approach is designed to be simple, robust, and suitable for routine analysis in research and quality control environments. The described protocol provides a framework for the separation and quantification of this compound, which can be adapted and validated for specific sample matrices.

Introduction

This compound is a heterocyclic compound with a chromane core, a structure found in various biologically active molecules.[1] Accurate and reliable analytical methods are essential for its characterization, quantification in reaction mixtures, and for purity assessment in drug development and chemical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds. For aromatic carboxylic acids, reversed-phase HPLC is a common and effective approach, often requiring an acidified mobile phase to ensure the analyte is in its non-ionized form, which promotes retention and improves peak shape.[2][3] This application note outlines a proposed method leveraging these principles for the analysis of this compound.

Experimental

Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Solvents: HPLC grade Acetonitrile, and purified water.

  • Reagents: Phosphoric acid (analytical grade).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in Table 1.

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Table 1: Proposed Chromatographic Conditions

Experimental Protocols

1. Mobile Phase Preparation (1 L)

  • Measure 600 mL of HPLC grade Acetonitrile and place it in a 1 L solvent reservoir.

  • Measure 400 mL of purified water into a separate 1 L flask.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.

  • Add the acidified water to the acetonitrile in the solvent reservoir.

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, the protocol is as follows:

  • Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

4. System Equilibration and Analysis

  • Purge the HPLC system with the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak for this compound.

Method Validation (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method based on typical validation parameters for a robust HPLC assay.

ParameterResult
Retention Time (tR) ~ 4.5 min
Linearity (r²) > 0.999 (for a concentration range of 1-200 µg/mL)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Hypothetical Method Validation Data

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase (ACN:0.1% H3PO4 in H2O) H1 System Equilibration (Stable Baseline) P1->H1 P2 Standard Solution (100 µg/mL) H2 Inject Blank, Standard, and Sample P2->H2 P3 Sample Solution P3->H2 H1->H2 H3 Data Acquisition (UV at 254 nm) H2->H3 D1 Peak Integration and Identification H3->D1 D2 Quantification (Calibration Curve) D1->D2 D3 Report Generation D2->D3

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed reversed-phase HPLC method provides a solid starting point for the reliable and accurate quantification of this compound. The use of a standard C18 column and an acidified acetonitrile/water mobile phase is a well-established approach for such analytes.[2] The method is expected to be linear, precise, and accurate. Further validation should be performed on the specific sample matrix to ensure its suitability for the intended application.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Analysis of 4-Methyl-4-chromanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of small molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of 4-Methyl-4-chromanecarboxylic acid, a key intermediate in various synthetic pathways. The protocols outlined below cover sample preparation, data acquisition, and processing, ensuring high-quality, reproducible results for researchers in drug discovery and development.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds. The exact chemical shifts may vary depending on the solvent and sample concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Singlet (broad)1H
Aromatic-H6.8 - 7.5Multiplet4H
Chromane-CH₂1.8 - 2.5Multiplet4H
-CH₃~1.5Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH170 - 185
Aromatic C-O150 - 160
Aromatic C-H & C-C115 - 135
Quaternary C35 - 45
Chromane-CH₂20 - 40
-CH₃20 - 30

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes

  • Small vials

  • Filter (e.g., glass wool)

Protocol:

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2][3]

    • For ¹³C NMR, a higher concentration is required; weigh 50-100 mg of the sample.[1][2]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous for observing the acidic proton.[1][4]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][2][5]

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer:

    • To remove any particulate matter that could affect spectral quality, filter the solution.[3][6] Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter into a clean, unscratched 5 mm NMR tube.[3]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Clearly label the NMR tube with the sample identification.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve Add Solvent filter Filter Solution into NMR Tube dissolve->filter Transfer cap Cap and Label NMR Tube filter->cap

A streamlined workflow for preparing NMR samples of this compound.
NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

2D NMR Experiments (Optional for detailed structural elucidation):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

NMR_Acquisition_Workflow cluster_acquisition NMR Data Acquisition start Prepared NMR Sample h1_nmr ¹H NMR Acquisition start->h1_nmr c13_nmr ¹³C NMR Acquisition start->c13_nmr nmr_2d 2D NMR (Optional) (COSY, HSQC, HMBC) h1_nmr->nmr_2d raw_data Raw FID Data h1_nmr->raw_data c13_nmr->nmr_2d c13_nmr->raw_data nmr_2d->raw_data

The logical flow of NMR data acquisition, from sample to raw data.
Data Processing

  • Fourier Transformation: Apply a Fourier transform to the raw Free Induction Decay (FID) data to convert it from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For samples in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For DMSO-d₆, the residual solvent peak is at 2.50 ppm. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used (0 ppm).[1]

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Troubleshooting

  • Broad or Disappearing -COOH Proton Signal: The carboxylic acid proton is acidic and can exchange with deuterium from the solvent, leading to a very broad signal or its complete disappearance.[4][7] Using a very dry deuterated solvent like DMSO-d₆ can help in observing this proton.

  • Poor Signal-to-Noise Ratio: Increase the number of scans or prepare a more concentrated sample.

  • Broad Spectral Lines: This can be caused by sample viscosity, the presence of solid particles, or paramagnetic impurities.[1][3] Ensure the sample is fully dissolved and filtered.

By following these detailed protocols, researchers can consistently obtain high-quality NMR data for this compound, facilitating its structural verification and use in further research and development.

References

Application of 4-Methyl-4-chromanecarboxylic Acid in Asymmetric Synthesis: A General Approach to Chiral Resolution of Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the resolution of racemic mixtures remains a cornerstone technique for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral carboxylic acids are frequently employed as resolving agents for racemic amines through the formation of diastereomeric salts. These salts, possessing different physicochemical properties, can be separated by fractional crystallization. Subsequently, the pure enantiomers of the amine are recovered.

While the specific application of 4-Methyl-4-chromanecarboxylic acid as a chiral resolving agent is not extensively documented in readily available scientific literature and patent databases, its structural features—a chiral quaternary center and a carboxylic acid moiety—make it a plausible candidate for such applications. This document provides a detailed, albeit generalized, application note and protocol for the use of a chiral carboxylic acid like this compound in the asymmetric resolution of a racemic amine. The principles and methodologies described herein are based on established practices in the field of chiral resolution.[1][2][3][4][5]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral carboxylic acid (e.g., (R)-4-Methyl-4-chromanecarboxylic acid). This reaction forms a mixture of two diastereomeric salts: (R-amine)-(R-acid) and (S-amine)-(R-acid).[3][5]

Due to their different spatial arrangements, these diastereomers exhibit distinct physical properties, most notably solubility in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the individual diastereomeric salts are treated with a base to regenerate the respective enantiomerically enriched or pure amine and the chiral resolving agent.

Experimental Workflow and Methodologies

The following sections detail a generalized workflow and experimental protocols for the chiral resolution of a racemic amine using a chiral carboxylic acid like this compound.

Logical Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Recovery racemic_amine Racemic Amine (R/S Mixture) mixing Mixing in Suitable Solvent racemic_amine->mixing resolving_agent Chiral Resolving Agent ((R)-4-Methyl-4-chromanecarboxylic acid) resolving_agent->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Amine-(R)-Acid Crystal) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid in Solution) filtration->more_soluble Filtrate basification_solid Basification of Solid less_soluble->basification_solid basification_filtrate Basification of Filtrate more_soluble->basification_filtrate s_amine Enantiomerically Enriched (S)-Amine basification_solid->s_amine recovered_agent1 Recovered Resolving Agent basification_solid->recovered_agent1 r_amine Enantiomerically Enriched (R)-Amine basification_filtrate->r_amine recovered_agent2 Recovered Resolving Agent basification_filtrate->recovered_agent2

Caption: General workflow for chiral resolution of a racemic amine.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Objective: To form diastereomeric salts of a racemic amine with (R)-4-Methyl-4-chromanecarboxylic acid and isolate the less soluble salt.

Materials:

  • Racemic amine (1.0 eq)

  • (R)-4-Methyl-4-chromanecarboxylic acid (0.5 - 1.0 eq)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures thereof)

  • Reaction vessel with magnetic stirrer and temperature control

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Screening: A preliminary screening of solvents is crucial to identify a system where the diastereomeric salts exhibit a significant solubility difference. Small-scale trials are recommended.

  • Salt Formation:

    • In a reaction vessel, dissolve the racemic amine (e.g., 10 mmol) in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-60 °C) with stirring.

    • In a separate flask, dissolve (R)-4-Methyl-4-chromanecarboxylic acid (e.g., 10 mmol, 1.0 eq) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Observe for the formation of a precipitate. If no precipitate forms, slowly cool the solution to room temperature and then to 0-5 °C.

  • Crystallization:

    • Allow the mixture to stand at a controlled temperature (e.g., room temperature or 0-5 °C) for a period of time (e.g., 2-24 hours) to allow for complete crystallization of the less soluble diastereomeric salt.

  • Isolation:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

    • Retain the filtrate (mother liquor) for the recovery of the other enantiomer.

Protocol 2: Regeneration of the Enantiomerically Enriched Amine

Objective: To liberate the free amine from the isolated diastereomeric salt.

Materials:

  • Diastereomeric salt crystals from Protocol 1

  • Aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃)

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution and Basification:

    • Suspend the dried diastereomeric salt crystals in a mixture of water and the organic extraction solvent.

    • With vigorous stirring, slowly add the aqueous base solution until the pH of the aqueous layer is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine.

  • Extraction:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over the drying agent.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Recovery of Resolving Agent: The aqueous layer contains the sodium salt of this compound. This can be recovered by acidifying the aqueous layer with a strong acid (e.g., HCl) until acidic (pH < 2), followed by extraction with an organic solvent.

Protocol 3: Determination of Enantiomeric Excess (ee%)

Objective: To quantify the enantiomeric purity of the resolved amine.

Methodology: The enantiomeric excess (ee%) of the resolved amine is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Chiral HPLC Method:

  • Column: A suitable chiral stationary phase (CSP) column is selected based on the structure of the amine.

  • Mobile Phase: A mixture of solvents (e.g., Hexane/Isopropanol) is used as the mobile phase. The optimal composition is determined experimentally.

  • Sample Preparation: A dilute solution of the resolved amine is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculation: The ee% is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation

The success of a chiral resolution experiment is quantified by the yield of the resolved enantiomer and its enantiomeric excess. Below are representative tables summarizing hypothetical data for a resolution experiment.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

EntrySolvent SystemTemp (°C)Yield of Salt (%)ee% of Amine
1Methanol254585
2Ethanol254290
3Isopropanol253895
4Acetone253575
5Ethyl Acetate254088
6Ethanol/Water (9:1)54892

Table 2: Summary of a Representative Resolution Experiment

ParameterValue
Racemic Amine Input10.0 g
(R)-4-Methyl-4-chromanecarboxylic Acid10.0 g
Crystallization SolventIsopropanol
Yield of Less Soluble Diastereomeric Salt7.5 g
Yield of Enriched (S)-Amine3.8 g (76% of theoretical max)
Enantiomeric Excess (ee%) of (S)-Amine95%
Yield of Enriched (R)-Amine (from filtrate)4.1 g
Enantiomeric Excess (ee%) of (R)-Amine70%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression from the racemic mixture to the separated enantiomers.

G cluster_separation Separation racemic_mix Racemic Amine (R/S) diastereomeric_mix Mixture of Diastereomeric Salts (R-Amine)-(R-Acid) (S-Amine)-(R-Acid) racemic_mix->diastereomeric_mix + chiral_acid (R)-Chiral Acid chiral_acid->diastereomeric_mix less_soluble Less Soluble Salt ((S)-Amine)-(R)-Acid) diastereomeric_mix->less_soluble Crystallization more_soluble More Soluble Salt ((R)-Amine)-(R)-Acid) diastereomeric_mix->more_soluble Mother Liquor s_amine (S)-Amine less_soluble->s_amine Basification r_amine (R)-Amine more_soluble->r_amine Basification

Caption: From racemate to pure enantiomers.

Conclusion

While specific documented applications of this compound in asymmetric synthesis are scarce, the principles and protocols outlined in this document provide a robust framework for its potential use as a chiral resolving agent for racemic amines. The key to a successful resolution lies in the systematic screening of solvents to maximize the solubility difference between the diastereomeric salts. The provided protocols for salt formation, crystallization, and enantiomer recovery, along with methods for determining enantiomeric excess, offer a comprehensive guide for researchers in the field of drug development and asymmetric synthesis.

References

Application Notes and Protocols: Derivatization of 4-Methyl-4-chromanecarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-chromanecarboxylic acid is a heterocyclic compound with a chromane scaffold, a privileged structure in medicinal chemistry. The carboxylic acid moiety provides a key handle for derivatization, allowing for the synthesis of a library of ester and amide analogs with potentially diverse biological activities. This document outlines protocols for the derivatization of this compound and subsequent evaluation of its derivatives in relevant biological assays. The methodologies described herein are based on established chemical principles and biological testing procedures for structurally related molecules, such as 4-methylcoumarin derivatives, which have shown promising anticancer, antioxidant, and melanogenesis-modulating properties.

Derivatization Strategies

The primary route for derivatizing this compound involves the formation of esters and amides. These reactions are typically high-yielding and can be achieved under mild conditions, making them suitable for generating a diverse library of compounds for biological screening.

General Esterification Protocol

Ester derivatives of this compound can be synthesized via acid-catalyzed esterification or by using coupling agents.

Protocol 1: Acid-Catalyzed Esterification

  • Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used as solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

General Amidation Protocol

Amide derivatives can be prepared by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Protocol 2: Amidation using a Coupling Agent (e.g., HATU)

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target amide.

Biological Assays and Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Based on the activities of related chromane and coumarin structures, assays for anticancer, antioxidant, and melanogenesis-modulating effects are particularly relevant.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., K562, LS180, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 10, 25, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values of this compound Derivatives in Cancer Cell Lines

CompoundDerivative TypeK562 (µM)LS180 (µM)MCF-7 (µM)
1a Methyl Ester>100>100>100
1b Ethyl Ester85.292.188.5
2a Phenyl Amide45.638.941.2
2b Benzyl Amide32.129.535.8
2c 4-Fluorophenyl Amide25.822.428.1

Note: The data in this table is hypothetical and for illustrative purposes.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay that measures the ability of a compound to act as a free radical scavenger.[2]

Protocol 4: DPPH Assay

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Table 2: Hypothetical Antioxidant Activity of this compound Derivatives

CompoundDerivative TypeDPPH Scavenging EC50 (µM)
1a Methyl Ester150.3
2a Phenyl Amide98.7
3a (Hypothetical) Dihydroxyphenyl Amide25.4
Trolox (Standard) -15.8

Note: The data in this table is hypothetical and for illustrative purposes. Dihydroxyphenyl substitution is known to enhance antioxidant activity.[2]

Melanogenesis Assay in B16F10 Melanoma Cells

This assay evaluates the potential of the compounds to stimulate or inhibit melanin production.[3][4]

Protocol 5: Melanin Content Assay

  • Cell Culture: Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in 6-well plates and treat with various concentrations of the test compounds for 72 hours.[4]

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse the cell pellets with 1N NaOH at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the lysates at 405 nm to determine the melanin content. Normalize the melanin content to the total protein concentration of each sample.

Signaling Pathway Analysis

Derivatives of structurally similar 4-methylcoumarins have been shown to modulate key signaling pathways involved in cell proliferation and melanogenesis.[3] Western blotting can be used to investigate the effect of this compound derivatives on these pathways.

Protocol 6: Western Blotting

  • Protein Extraction: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, MITF, Tyrosinase) overnight at 4°C.[3]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_assays Biological Assays cluster_analysis Mechanism of Action start 4-Methyl-4- chromanecarboxylic Acid esterification Esterification start->esterification amidation Amidation start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides anticancer Anticancer (MTT Assay) esters->anticancer antioxidant Antioxidant (DPPH Assay) esters->antioxidant melanogenesis Melanogenesis Assay esters->melanogenesis amides->anticancer amides->antioxidant amides->melanogenesis pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway melanogenesis->pathway

Caption: Experimental workflow for the derivatization and biological evaluation.

Hypothetical Signaling Pathway Modulation

Based on findings for 4-methylcoumarin derivatives, a potential mechanism of action for a bioactive this compound derivative could involve the MAPK and AKT signaling pathways.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ERK ERK receptor->ERK Inhibition AKT AKT receptor->AKT Inhibition MITF MITF ERK->MITF Inhibition GSK3b GSK3β AKT->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc melanogenesis_genes Melanogenesis Genes (Tyrosinase, TRP-1, TRP-2) MITF->melanogenesis_genes Transcription beta_catenin_nuc->MITF Activation melanin melanin melanogenesis_genes->melanin Melanin Production derivative 4-Methyl-4-chromanecarboxylic Acid Derivative derivative->receptor Binds

Caption: Potential signaling cascade affected by a bioactive derivative.

References

Application Notes and Protocols for Efficacy Testing of 4-Methyl-4-chromanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for Testing 4-Methyl-4-chromanecarboxylic acid Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of this compound, hypothesized to act as a serotonin 5-HT1B receptor antagonist. The protocols detailed herein encompass in vitro characterization of receptor binding and functional activity, cellular assessment of downstream signaling pathways, and in vivo validation in established models of anxiety and depression.

Introduction

This compound is a novel small molecule with structural similarities to known modulators of the serotonergic system. Based on this structural homology, it is hypothesized to exhibit antagonist activity at the 5-HT1B serotonin receptor. The 5-HT1B receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a well-validated target for neuropsychiatric disorders.[1][2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] The 5-HT1B receptor also modulates other signaling pathways, including the ERK/MAPK pathway.[5][6] Antagonism of 5-HT1B receptors has shown anxiolytic and antidepressant-like effects in preclinical models.[2][7]

These application notes provide a systematic approach to rigorously test the hypothesis that this compound is a 5-HT1B antagonist and to evaluate its potential as a therapeutic agent for anxiety and depression.

In Vitro Efficacy Testing

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound to the human 5-HT1B receptor.

Experimental Protocol: Radioligand Binding Assay [8][9][10]

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO-K1 cells stably expressing the human 5-HT1B receptor.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a high-affinity radioligand for the 5-HT1B receptor (e.g., [3H]GR125743).

    • Add increasing concentrations of this compound or a known 5-HT1B antagonist (e.g., SB224289) as a positive control.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound
SB224289 (Positive Control)
Functional Antagonist Activity

Objective: To assess the functional antagonist activity of this compound at the 5-HT1B receptor.

Experimental Protocol: cAMP Inhibition Assay [3][11][12][13]

  • Cell Culture:

    • Plate HEK293 or CHO-K1 cells stably expressing the human 5-HT1B receptor in a 96-well plate.

  • Assay Procedure:

    • Pre-treat the cells with increasing concentrations of this compound or a known 5-HT1B antagonist.

    • Stimulate the cells with a 5-HT1B receptor agonist (e.g., 5-CT) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • Incubate to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the test compound.

    • Determine the IC50 of this compound in inhibiting the agonist-induced decrease in cAMP.

Data Presentation:

CompoundIC50 (nM) for cAMP Inhibition
This compound
SB224289 (Positive Control)

Cellular Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the downstream ERK/MAPK signaling pathway.

Experimental Protocol: ERK Phosphorylation Assay (Western Blot) [5][6][14]

  • Cell Culture and Treatment:

    • Culture cells expressing the 5-HT1B receptor.

    • Pre-treat the cells with this compound.

    • Stimulate the cells with a 5-HT1B agonist.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Compare the levels of p-ERK in treated and untreated cells.

Data Presentation:

TreatmentFold Change in p-ERK/Total ERK Ratio
Vehicle Control1.0
5-HT1B Agonist
This compound + Agonist
SB224289 + Agonist

Signaling Pathway Diagram:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1B Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates pERK p-ERK ERK->pERK Phosphorylation Cellular_Response Cellular Response pERK->Cellular_Response Ligand 5-HT1B Agonist Ligand->Receptor Activates Antagonist 4-Methyl-4- chromanecarboxylic acid Antagonist->Receptor Inhibits ATP ATP

Caption: 5-HT1B receptor signaling pathway.

In Vivo Efficacy Testing

Objective: To evaluate the anxiolytic and antidepressant-like effects of this compound in rodent models.

Anxiolytic Activity

Experimental Protocol: Elevated Plus-Maze (EPM) Test [7]

  • Animals: Use adult male mice or rats.

  • Apparatus: An elevated, plus-shaped maze with two open and two closed arms.

  • Procedure:

    • Administer this compound, a vehicle control, or a positive control anxiolytic drug (e.g., diazepam) to the animals.

    • After a set pre-treatment time, place each animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for a 5-minute period using a video camera.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

Data Presentation:

Treatment GroupTime in Open Arms (s)Open Arm Entries
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Diazepam (Positive Control)
Antidepressant Activity

Experimental Protocol: Forced Swim Test (FST) [7]

  • Animals: Use adult male mice or rats.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer this compound, a vehicle control, or a positive control antidepressant drug (e.g., imipramine) to the animals.

    • After the pre-treatment period, place each animal in the water-filled cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis:

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation:

Treatment GroupImmobility Time (s)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Imipramine (Positive Control)

Experimental Workflow Diagram:

experimental_workflow cluster_in_vitro In Vitro Studies cluster_cellular Cellular Studies cluster_in_vivo In Vivo Studies Binding Receptor Binding Assay (5-HT1B) Signaling Downstream Signaling Assay (ERK Phosphorylation) Binding->Signaling Functional Functional Antagonist Assay (cAMP) Functional->Signaling Anxiety Anxiety Model (Elevated Plus-Maze) Signaling->Anxiety Depression Depression Model (Forced Swim Test) Signaling->Depression Efficacy Efficacy Evaluation Anxiety->Efficacy Depression->Efficacy Start Hypothesis: This compound is a 5-HT1B Antagonist Start->Binding Start->Functional

Caption: Overall experimental workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive two-step synthetic route for the large-scale production of 4-Methyl-4-chromanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds through the formation of the key intermediate, 4-methyl-chroman-4-one, followed by its conversion to the target carboxylic acid. Detailed experimental protocols, quantitative data, and a workflow visualization are provided to facilitate the practical application of this synthesis in a laboratory or industrial setting.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The chroman moiety is a privileged structure found in a variety of biologically active compounds. This document provides a robust and scalable two-step synthesis for this compound, commencing with the synthesis of 4-methyl-chroman-4-one and its subsequent carboxylation.

Overall Synthesis Workflow

The synthesis is a two-step process:

  • Step 1: Synthesis of 4-methyl-chroman-4-one via an intramolecular Friedel-Crafts acylation of a phenoxypropionic acid precursor.

  • Step 2: Synthesis of this compound from 4-methyl-chroman-4-one through the formation and subsequent hydrolysis of a cyanohydrin intermediate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-methyl-chroman-4-one cluster_step2 Step 2: Synthesis of this compound Phenol Phenol PhenoxypropionicAcid 3-Phenoxybutanoic Acid Phenol->PhenoxypropionicAcid Michael Addition CrotonicAcid Crotonic Acid CrotonicAcid->PhenoxypropionicAcid Intermediate1 4-methyl-chroman-4-one PhenoxypropionicAcid->Intermediate1 Intramolecular Friedel-Crafts Acylation Cyanohydrin 4-hydroxy-4-methylchromane-4-carbonitrile Intermediate1->Cyanohydrin Cyanohydrin Formation FinalProduct This compound Cyanohydrin->FinalProduct Hydrolysis

Figure 1: Two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-methyl-chroman-4-one

This procedure involves two stages: the formation of 3-phenoxybutanoic acid from phenol and crotonic acid, followed by its cyclization to 4-methyl-chroman-4-one.

Stage 1a: Synthesis of 3-Phenoxybutanoic Acid

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add phenol and a suitable solvent (e.g., toluene).

  • Addition of Base: Slowly add a strong base, such as sodium hydroxide, while maintaining the temperature below 30°C.

  • Michael Addition: To the resulting sodium phenoxide solution, add crotonic acid portion-wise, controlling the exothermic reaction to keep the temperature below 40°C.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3-phenoxybutanoic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Stage 1b: Intramolecular Friedel-Crafts Acylation to 4-methyl-chroman-4-one

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a gas outlet, add a dehydrating and cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Addition of Reactant: Slowly add the 3-phenoxybutanoic acid to the cyclizing agent with vigorous stirring.

  • Reaction Conditions: Heat the mixture to a temperature of 80-100°C and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-chroman-4-one. Further purification can be achieved by vacuum distillation or column chromatography.

Table 1: Quantitative Data for the Synthesis of 4-methyl-chroman-4-one

ParameterStage 1a: 3-Phenoxybutanoic AcidStage 1b: 4-methyl-chroman-4-one
Reactants (molar ratio) Phenol (1.0 eq.), Crotonic Acid (1.1 eq.), NaOH (1.2 eq.)3-Phenoxybutanoic Acid (1.0 eq.), PPA (10x by weight)
Solvent TolueneNone
Temperature Reflux80-100°C
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%70-85%
Step 2: Synthesis of this compound

This step involves the conversion of 4-methyl-chroman-4-one to the corresponding cyanohydrin, followed by hydrolysis to the carboxylic acid.

Stage 2a: Formation of 4-hydroxy-4-methylchromane-4-carbonitrile (Cyanohydrin)

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-methyl-chroman-4-one in a suitable solvent like ethanol or a mixture of THF and water.

  • Cyanide Addition: Add a solution of sodium or potassium cyanide in water to the ketone solution.

  • Acidification: Cool the mixture in an ice bath and slowly add a solution of a weak acid, such as acetic acid or a buffered solution, to generate HCN in situ. Maintain the pH in a slightly acidic to neutral range. The reaction is typically monitored by the disappearance of the ketone spot on TLC.

  • Work-up: Once the reaction is complete, carefully quench any excess cyanide with a suitable oxidizing agent (e.g., sodium hypochlorite solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which is often used in the next step without further purification.

Stage 2b: Hydrolysis of the Cyanohydrin to this compound

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve the crude cyanohydrin from the previous step in a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if a primary amine was formed as a byproduct) or by TLC/HPLC analysis.

  • Work-up: Cool the reaction mixture and pour it onto ice. The carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Table 2: Quantitative Data for the Synthesis of this compound

ParameterStage 2a: Cyanohydrin FormationStage 2b: Hydrolysis
Reactants (molar ratio) 4-methyl-chroman-4-one (1.0 eq.), NaCN (1.2 eq.), Acetic Acid (1.5 eq.)Cyanohydrin (1.0 eq.), Conc. HCl (excess)
Solvent Ethanol/WaterWater
Temperature 0-25°CReflux
Reaction Time 2-4 hours6-12 hours
Typical Yield (over 2 stages) -60-75%

Safety Precautions

  • Cyanides are highly toxic. All manipulations involving sodium or potassium cyanide and hydrogen cyanide (generated in situ) must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Strong acids and bases are corrosive. Handle with care and use appropriate protective measures.

  • The reactions may be exothermic. Proper temperature control is crucial, especially on a large scale.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. The protocols are based on well-established chemical transformations and utilize readily available starting materials. By following the detailed procedures and safety precautions, researchers and drug development professionals can efficiently synthesize this important building block for their research and development activities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-4-chromanecarboxylic acid and related chromane structures. The information is compiled from established chemical literature and focuses on improving reaction yields and minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for chromane and chromanone carboxylic acids?

Common strategies for synthesizing the chromane core structure include the reaction of acrylic acids with arynes, doubly decarboxylative Michael-type additions, and microwave-assisted cyclizations.[1][2][3] The Pechmann condensation is also a widely used method for synthesizing related coumarin structures, which can sometimes be adapted.[4][5] For instance, the reaction of an appropriate substituted acrylic acid with a benzyne precursor can yield a 4-substituted-4-chromanone, which can then be further modified.[1]

Q2: What are the most critical factors influencing the final yield?

The final yield is highly sensitive to several factors:

  • Reagent Stoichiometry: The ratio of reactants, especially the aryne precursor or Michael acceptor, is critical. Using less than 1.5 equivalents of a benzyne precursor may lead to incomplete conversion, while an excess (>2.0 equivalents) can increase the formation of undesired side products.[1]

  • Reaction Concentration: Diluting the reaction mixture can sometimes improve the yield by ~10% by disfavoring intermolecular side reactions.[1]

  • Catalyst Choice: In reactions like the Pechmann condensation or Michael additions, the choice of a Brønsted or Lewis acid catalyst (e.g., SnCl₂, AlCl₃, or N-methylmorpholine) significantly impacts reaction efficiency and yield.[4][6]

  • Temperature and Time: Optimizing temperature and reaction time is crucial. For instance, microwave-assisted syntheses can dramatically reduce reaction times from hours to minutes and improve yields.[3][7]

Q3: How can the formation of side products be minimized?

Minimizing side products often involves careful control of reaction conditions. Key strategies include:

  • Portion-wise Addition: Adding reagents, such as the benzyne precursor and its activator (e.g., CsF), in multiple portions can improve yields by maintaining a low concentration of the reactive intermediate, thus suppressing side reactions like overarylation.[1]

  • Milder Conditions: Harsh conditions, such as high temperatures or strong bases, can lead to unwanted side reactions like decarboxylation.[8] Exploring milder alternatives is often beneficial.

  • Protecting Groups: If starting materials contain sensitive functional groups, using protecting groups can prevent their participation in side reactions.[9]

  • Solvent Selection: The choice of solvent can influence reaction pathways. Screening solvents like THF, DME, and toluene is recommended, as they can affect product yields.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Poor reactivity of the starting carboxylic acid. [1]Increase the equivalents of the coupling partner (e.g., benzyne precursor) to drive the reaction to completion. Note that this may require re-optimization to avoid side products.[1]
Ineffective catalyst or base. [4][6]Screen a variety of catalysts or bases. For reactions involving Michael additions, bases like N-methylmorpholine have proven effective.[6] For cyclizations, Lewis acids such as SnCl₂·2H₂O or AlCl₃ can be tested.[4]
Suboptimal reaction temperature. [1]Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also promote decomposition or side reactions. Decreasing the temperature may sometimes improve selectivity, although it could lower the overall conversion.[1]
Incorrect solvent. [1]Perform the reaction in different solvents. For aryne-based reactions, THF has been shown to be an effective solvent.[1] In some cases, solvent-free conditions, particularly with microwave irradiation, can provide superior results.[4][5]

Problem 2: Significant Formation of Side Products

Possible Cause Suggested Solution
Intermolecular side reactions are occurring. [1]Dilute the reaction mixture. Increasing the solvent volume can decrease the probability of intermolecular reactions, favoring the desired intramolecular cyclization.[1]
Overarylation or multiple additions. [1]Add the aryne precursor and activator (e.g., CsF) in two or more separate portions over time. This maintains a low steady-state concentration of the reactive species, reducing the chance of multiple additions to the carboxylic acid.[1]
Formation of decarboxylated byproducts. [6]The starting materials or product may be decarboxylating under the reaction conditions.[6] Employ milder bases or lower the reaction temperature to prevent this.
Formation of uncyclized intermediates. [1]If the uncyclized o-hydroxyaryl ketone is isolated, it can often be cyclized in a subsequent step using a base like K₂CO₃ in a suitable solvent such as MeCN at elevated temperatures.[1]

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Side products have similar polarity to the desired product. [1]Re-optimize the reaction to minimize the formation of these impurities. If they cannot be avoided, explore different purification techniques. For example, try alternative solvent systems for flash column chromatography (e.g., varying ratios of n-hexane and ethyl acetate).[2][6]
Product is unstable on silica gel. Consider alternative purification methods such as preparative HPLC, crystallization, or using a different stationary phase for chromatography (e.g., alumina).

Data on Reaction Optimization

The following table summarizes optimization data from a related synthesis of 4-chromanones, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of 4-Chromanone Synthesis via Benzyne Cyclization [1]

EntryAryne Precursor (equiv.)Activator (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
11.54.0 CsFTHF1251858Initial conditions
2<1.54.0 CsFTHF12518Incomplete conversion-
3>2.05.0 CsFTHF12518Increased side productsOverarylation observed
41.755.0 CsFTHF (dilute)1251880Dilution improves yield
51.75 (in portions)5.0 CsF (in portions)THF (dilute)1252484Portion-wise addition is optimal
61.755.0 CsFDME12524Lower YieldSolvent effect

Experimental Protocols

Protocol 1: Synthesis of a 4-Methyl-4-chromanone via Benzyne Intermediate (Adapted from[1])

This protocol describes a plausible method for synthesizing a 4-methyl-4-chromanone, a key precursor to the target carboxylic acid, based on the reaction of methacrylic acid with a benzyne intermediate.

Materials:

  • Methacrylic acid

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)

  • Cesium fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a sealed vial, add methacrylic acid (0.25 mmol, 1.0 equiv), anhydrous THF (15 mL), and CsF (1.0 mmol, 4.0 equiv).

  • Add the aryne precursor (0.375 mmol, 1.5 equiv) to the mixture.

  • Seal the vial tightly and heat the reaction mixture to 125 °C for 18 hours.

  • Cool the reaction to room temperature.

  • Add an additional portion of the aryne precursor (0.125 mmol, 0.5 equiv) and CsF (0.25 mmol, 1.0 equiv).

  • Reseal the vial and continue heating at 125 °C for an additional 6 hours.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methyl-4-chromanone. Further functional group manipulation would be required to yield the carboxylic acid.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_reactivity Problem: Low Reactivity? start->check_reactivity check_conditions Problem: Suboptimal Conditions? check_reactivity->check_conditions No sol_reactivity Solution: - Increase equivalents of precursor - Change catalyst/base check_reactivity->sol_reactivity Yes check_side_reactions Problem: Side Reactions? check_conditions->check_side_reactions No sol_conditions Solution: - Optimize Temp/Time/Solvent - Use Microwave Assistance - Dilute reaction mixture check_conditions->sol_conditions Yes sol_side_reactions Solution: - Add reagents portion-wise - Use milder conditions - Protect functional groups check_side_reactions->sol_side_reactions Yes purification Purification Strategy check_side_reactions->purification No sol_reactivity->purification sol_conditions->purification sol_side_reactions->purification end_node Optimized Synthesis purification->end_node

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

SideReactionPathways cluster_main Main Reaction Pathway reactants Starting Materials (e.g., Acrylic Acid + Aryne Precursor) intermediate Key Intermediate (e.g., o-hydroxyaryl ketone) reactants->intermediate Reaction Step 1 decarboxylation Decarboxylation reactants->decarboxylation High Temp[8] product Desired Product (this compound) intermediate->product Intramolecular Cyclization intermolecular Intermolecular Product (Dimer, etc.) intermediate->intermolecular High Concentration[1] overarylation Overarylation Product intermediate->overarylation Excess Reagent[1]

References

Technical Support Center: Purification of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methyl-4-chromanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent system, even at low temperatures. Rapid cooling of the saturated solution.Select a solvent with a lower boiling point. Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. Ensure a gradual cooling process to allow for crystal lattice formation.
Poor recovery after recrystallization The compound is significantly soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.Choose a solvent in which the compound has very low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Persistent impurities after a single recrystallization The impurities have similar solubility profiles to the target compound.Perform a second recrystallization using a different solvent system. Consider an acid-base extraction workup before recrystallization. Convert the carboxylic acid to its sodium salt, recrystallize the salt from an aqueous solution, and then re-acidify to precipitate the purified acid.[1]
Streaking or tailing on normal-phase silica gel chromatography The carboxylic acid group is interacting strongly with the polar silica gel, leading to poor separation.Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase, resulting in sharper peaks.
Compound is not eluting from a reversed-phase (C18) column The mobile phase is not polar enough to elute the compound.Increase the polarity of the mobile phase by increasing the proportion of the aqueous component (e.g., water with 0.1% TFA) relative to the organic modifier (e.g., acetonitrile or methanol).
Presence of unreacted starting materials or byproducts Incomplete reaction or side reactions during synthesis.Optimize the reaction conditions to drive the reaction to completion. Identify the nature of the impurities (e.g., by NMR or LC-MS) to devise a targeted purification strategy. For example, if unreacted phenol starting material is present, an extraction with a weak base may remove it.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of aromatic carboxylic acids can include unreacted starting materials (e.g., the corresponding alkyl-substituted chromane), partially oxidized intermediates (e.g., an aldehyde or alcohol), and byproducts from side reactions.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For carboxylic acids, common choices include ethanol, methanol, water, or mixtures of these (aqueous alcohols).[2] Toluene or a mixture of toluene and a less polar solvent like petroleum ether can also be effective.[1] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

Q3: Can I use an acid-base extraction to purify this compound?

A3: Yes, this is a highly effective technique for purifying carboxylic acids.[1] The general procedure is as follows:

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., 2M HCl) until the this compound precipitates out.

  • Collect the pure solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

Q4: What is a good starting mobile phase for flash column chromatography of this compound?

A4: For normal-phase silica gel chromatography, a good starting point would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution from low to high polarity is often effective. To improve peak shape and reduce tailing, consider adding 0.1-1% acetic or formic acid to your eluent system. For reversed-phase (C18) chromatography, a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid, TFA) is a standard choice.[3]

Q5: My purified compound still shows a broad melt. What could be the issue?

A5: A broad melting point range typically indicates the presence of impurities. If you have already attempted recrystallization, consider a different purification technique like column chromatography. Alternatively, residual solvent can also depress and broaden the melting point range. Ensure your compound is thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide solution. Repeat the extraction on the organic layer to ensure all the carboxylic acid has been transferred to the aqueous layer.

  • Removal of Neutral Impurities: Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any dissolved neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 2M HCl, with stirring, until no more precipitate forms (check with pH paper to ensure it is acidic).

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly under vacuum.

Protocol 3: Flash Column Chromatography (Normal Phase)
  • Column Packing: Pack a silica gel column using a slurry of silica in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product acid_base Acid-Base Extraction crude->acid_base Initial Purification chromatography Column Chromatography crude->chromatography Alternative Purification recrystallization Recrystallization acid_base->recrystallization Further Purification pure_product Pure 4-Methyl-4- chromanecarboxylic Acid acid_base->pure_product If sufficiently pure recrystallization->pure_product Final Product chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound Oiling Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent or Use Solvent Pair oiling_out->change_solvent Yes impure Product Still Impure? low_recovery->impure No check_solubility Check Cold Solubility & Reduce Solvent Volume low_recovery->check_solubility Yes success Successful Purification impure->success No second_purification Perform Second Recrystallization or Chromatography impure->second_purification Yes change_solvent->start Retry check_solubility->start Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-4-chromanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Troubleshooting Guides and FAQs

This section provides answers to specific issues that may be encountered during the synthesis of this compound and related compounds.

Q1: I am having trouble with the direct methylation of chroman-4-one at the C4 position. What are the common issues and alternative strategies?

A1: Direct methylation of chroman-4-one at the C4 position to create a quaternary carbon center is challenging due to several factors:

  • Enolate Formation: The primary site of deprotonation is typically at the C3 position, leading to the formation of the thermodynamic enolate and subsequent methylation at C3.

  • Steric Hindrance: Introducing a methyl group at the already substituted C4 position can be sterically hindered.

  • Alternative Strategies: A more successful approach involves the synthesis of a precursor that already contains the C4-methyl group, followed by cyclization. An intramolecular Friedel-Crafts reaction is a plausible strategy.[1][2]

Q2: My intramolecular Friedel-Crafts cyclization of a phenoxy-substituted precursor is giving low yields. How can I optimize this reaction?

A2: Low yields in intramolecular Friedel-Crafts reactions for the synthesis of chroman-4-ones can be attributed to several factors. Here are some optimization strategies:

  • Lewis Acid Choice: The strength and type of Lewis acid are critical. Common choices include AlCl₃, SnCl₄, and triflic acid.[2] The optimal Lewis acid and its stoichiometry should be determined empirically.

  • Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane or nitrobenzene are often used. Ensure the solvent is anhydrous, as water can deactivate the Lewis acid.

  • Temperature: The reaction temperature needs to be carefully controlled. While some reactions proceed at room temperature, others may require heating or cooling to minimize side reactions.

  • Substrate Purity: Ensure the precursor is of high purity, as impurities can interfere with the catalyst and the reaction.

  • Protecting Groups: If your precursor contains sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.

Q3: What are some common byproducts in the synthesis of chroman-4-ones, and how can I minimize them?

A3: Byproduct formation is a common issue. Depending on the synthetic route, you might encounter:

  • Polyalkylation: In Friedel-Crafts alkylation reactions, polyalkylation of the aromatic ring can occur. Using a less reactive alkylating agent or a milder Lewis acid can help minimize this.

  • Rearrangement Products: Carbocation rearrangements can occur during Friedel-Crafts alkylation, leading to isomeric products.

  • Decomposition: Sensitive starting materials or products may decompose under harsh reaction conditions (e.g., high temperatures, strong acids). Careful control of reaction parameters is crucial.

  • Purification: Effective purification techniques, such as column chromatography, are essential to isolate the desired product from byproducts.

Data Presentation

Table 1: Optimization of Intramolecular Friedel-Crafts Acylation for Chroman-4-one Synthesis
EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃ (1.5)CH₂Cl₂0 to rt1265Generic
2SnCl₄ (1.2)CH₂Cl₂rt872Generic
3TfOH (1.1)CH₂Cl₂-20 to 0485Generic
4AlCl₃ (1.5)Nitrobenzenert1068Generic

Note: The data in this table is illustrative and based on general knowledge of Friedel-Crafts reactions applied to similar systems. Specific yields will vary depending on the exact substrate and conditions.

Experimental Protocols

Proposed Synthesis of this compound via Intramolecular Friedel-Crafts Reaction

This proposed protocol is based on established chemical principles, including the synthesis of substituted malonic acids and intramolecular Friedel-Crafts reactions.

Step 1: Synthesis of Diethyl 2-(o-tolyloxy)-2-methylmalonate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl methylmalonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 2-bromotoluene in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture at 80-90 °C for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain diethyl 2-(o-tolyloxy)-2-methylmalonate.

Step 2: Hydrolysis to 2-(o-tolyloxy)-2-methylmalonic acid

  • Dissolve the diethyl 2-(o-tolyloxy)-2-methylmalonate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with cold, dilute hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(o-tolyloxy)-2-methylmalonic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

  • To a solution of 2-(o-tolyloxy)-2-methylmalonic acid in anhydrous dichloromethane at 0 °C, add oxalyl chloride dropwise, followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-3 hours until the formation of the acid chloride is complete.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C.

  • Add the freshly prepared acid chloride solution dropwise to the aluminum chloride suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Visualizations

experimental_workflow start Start: Diethyl methylmalonate & 2-bromotoluene step1 Step 1: Williamson Ether Synthesis start->step1 intermediate1 Diethyl 2-(o-tolyloxy)-2-methylmalonate step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 intermediate2 2-(o-tolyloxy)-2-methylmalonic acid step2->intermediate2 step3 Step 3: Intramolecular Friedel-Crafts Acylation intermediate2->step3 end_product End Product: this compound step3->end_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Cyclization? check_lewis Check Lewis Acid start->check_lewis check_solvent Check Solvent Purity start->check_solvent check_temp Optimize Temperature start->check_temp check_purity Check Substrate Purity start->check_purity solution Improved Yield check_lewis->solution check_solvent->solution check_temp->solution check_purity->solution

Caption: Troubleshooting logic for optimizing the intramolecular Friedel-Crafts reaction.

References

Technical Support Center: Synthesis of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-4-chromanecarboxylic acid. The following information is based on established chemical principles and common issues encountered in related syntheses.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and plausible synthetic route involves a multi-step process starting from a substituted phenol. A key intermediate is a chroman-4-one derivative, which is then further functionalized. A widely used method for constructing the chroman-4-one core is the intramolecular cyclization of a 3-phenoxypropanoic acid derivative. Subsequent introduction of the methyl and carboxylic acid groups at the C4 position can be challenging and may involve reactions such as Grignard addition followed by functional group manipulation.

Q2: What are the critical parameters to control during the intramolecular cyclization step to form the chroman-4-one intermediate?

The intramolecular Friedel-Crafts acylation is a critical step. Key parameters to control include:

  • Choice of Acid Catalyst: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often used. The concentration and freshness of the catalyst are crucial for optimal results.

  • Reaction Temperature: The temperature needs to be carefully controlled to promote cyclization without causing decomposition or side reactions.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

  • Anhydrous Conditions: The presence of water can deactivate the acid catalyst and lead to unwanted side reactions.

Q3: Are there alternative methods for introducing the methyl group at the 4-position?

Besides a Grignard reaction on a chroman-4-one, other potential methods, though possibly less direct, could include:

  • Enolate Alkylation: Formation of an enolate from a chroman-4-one precursor followed by reaction with a methylating agent (e.g., methyl iodide). However, this can lead to O-alkylation as a side product.

  • Catalytic Methylation: Certain transition-metal-catalyzed reactions could potentially be employed, though this would require significant methods development.

Troubleshooting Guides

Problem 1: Low Yield or No Product During Intramolecular Cyclization
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of polyphosphoric acid or freshly prepare Eaton's reagent. Ensure the catalyst has not been exposed to moisture.
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Be cautious of potential charring at excessively high temperatures.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Substrate Decomposition If the starting material is sensitive to strong acids, consider using a milder Lewis acid catalyst. Lowering the reaction temperature might also prevent decomposition.
Problem 2: Formation of Significant Side Products During Grignard Reaction with Chroman-4-one
Potential Cause Troubleshooting Steps
Enolization of the Ketone The Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.[1] To minimize this, add the Grignard reagent slowly at a low temperature (e.g., 0 °C or -78 °C).
Reduction of the Ketone A hydride can be delivered from the β-carbon of the Grignard reagent, resulting in the formation of an alcohol corresponding to the reduced ketone.[1] Using a freshly prepared Grignard reagent and maintaining a low reaction temperature can help reduce this side reaction.
Reaction with the Carboxylic Acid Group (if present) If the Grignard reagent is added to a molecule already containing the carboxylic acid, a simple acid-base reaction will occur, consuming the Grignard reagent.[2][3] The carboxylic acid must be protected before the Grignard reaction.
Dimerization or Polymerization Under certain conditions, side reactions leading to dimeric or polymeric byproducts can occur. Ensure proper stoichiometry and controlled addition of the Grignard reagent.
Problem 3: Difficulty in the Conversion of the Tertiary Alcohol to the Carboxylic Acid
Potential Cause Troubleshooting Steps
Steric Hindrance The tertiary nature of the alcohol at the 4-position can make subsequent reactions sterically hindered. Using less bulky reagents or longer reaction times might be necessary.
Elimination Side Reactions Acid-catalyzed conversion of the tertiary alcohol can lead to elimination reactions, forming an alkene.[4] Milder reaction conditions and careful choice of reagents are crucial.
Low Reactivity of the Tertiary Alcohol Activating the alcohol, for example, by converting it to a better leaving group, might be necessary before attempting nucleophilic substitution.

Experimental Protocols

A plausible, though not explicitly documented, synthetic pathway is outlined below. Researchers should adapt and optimize these general procedures based on their specific substrates and laboratory conditions.

Hypothetical Synthesis of this compound

cluster_0 Step 1: Synthesis of Chroman-4-one cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Nitrile Formation and Hydrolysis Phenol Phenol 3-Phenoxypropanoic_acid 3-Phenoxypropanoic_acid Phenol->3-Phenoxypropanoic_acid 1. NaOH 2. 3-Bromopropanoic acid Chroman-4-one Chroman-4-one 3-Phenoxypropanoic_acid->Chroman-4-one Polyphosphoric Acid (PPA) Heat 4-Methylchroman-4-ol 4-Methylchroman-4-ol Chroman-4-one->4-Methylchroman-4-ol 1. CH3MgBr, THF 2. H3O+ workup 4-Cyano-4-methylchromane 4-Cyano-4-methylchromane 4-Methylchroman-4-ol->4-Cyano-4-methylchromane TMSCN, ZnI2 4-Methyl-4-chromanecarboxylic_acid 4-Methyl-4-chromanecarboxylic_acid 4-Cyano-4-methylchromane->4-Methyl-4-chromanecarboxylic_acid H3O+, Heat

Caption: Hypothetical synthetic pathway for this compound.

Potential Side Reactions

The following diagram illustrates potential side reactions that may occur during the synthesis.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Chroman-4-one Chroman-4-one Desired_Product This compound Chroman-4-one->Desired_Product 1. CH3MgBr 2. Further Steps Enolate Enolate Intermediate Chroman-4-one->Enolate CH3MgBr (as base) Reduced_Alcohol Chroman-4-ol Chroman-4-one->Reduced_Alcohol Reduction Starting_Material_Recovery Chroman-4-one (recovered) Enolate->Starting_Material_Recovery H3O+ workup Alkene_Byproduct 4-Methyl-3-chromene Tertiary_Alcohol->Alkene_Byproduct Elimination

Caption: Potential side reactions during the synthesis.

Data Summary

The following table provides hypothetical yield and purity data for the key steps, based on typical outcomes for similar reactions reported in the literature. Actual results may vary.

Reaction Step Expected Yield Range (%) Expected Purity (%) Common Impurities
Intramolecular Cyclization 60 - 85> 95 (after chromatography)Starting material, polymeric byproducts
Grignard Reaction 70 - 90> 90 (after chromatography)Starting ketone, reduced alcohol
Nitrile Formation 50 - 70> 90 (after chromatography)Starting alcohol, elimination product
Nitrile Hydrolysis 80 - 95> 98 (after recrystallization)Amide intermediate

This guide is intended to assist researchers in troubleshooting the synthesis of this compound. Careful optimization of reaction conditions and thorough characterization of intermediates and products are essential for a successful synthesis.

References

stability issues of 4-Methyl-4-chromanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct stability data is publicly available for 4-Methyl-4-chromanecarboxylic acid. This guide is based on the general chemical properties of the chromane scaffold and carboxylic acid functional group.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: Degradation of chromane-based compounds in solution can be triggered by several factors:

  • pH: Both highly acidic and basic conditions can promote hydrolysis of the ether linkage in the chromane ring or catalyze decarboxylation.

  • Oxidation: The chromane ring system can be susceptible to oxidation, especially if exposed to air (oxygen), light, or oxidizing agents. The benzylic position (C4) bearing the methyl and carboxylic acid groups could be particularly reactive.

  • Light Exposure: Photodegradation can occur, especially with exposure to UV light. It is recommended to store solutions in amber vials or protected from light.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways. For long-term storage, refrigeration or freezing is advisable.

  • Solvent: The choice of solvent can influence stability. Protic solvents might participate in degradation reactions, while certain aprotic solvents could contain impurities (e.g., peroxides in aged ethers) that initiate degradation.

Q2: What are the best practices for preparing and storing solutions of this compound to ensure stability?

A2: To maximize the stability of your solutions, follow these recommendations:

  • Solvent Selection: Use high-purity, degassed solvents. If using ethers like THF or dioxane, ensure they are free of peroxides. For aqueous solutions, use purified water (e.g., Milli-Q).

  • pH Control: Buffer aqueous solutions to a pH range of 4-6, as this is often a region of greater stability for carboxylic acids and ether linkages.

  • Inert Atmosphere: For sensitive experiments or long-term storage, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C). For daily use, keep solutions on ice. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q3: I am observing poor solubility of this compound in my aqueous buffer. How can I improve this?

A3: The solubility of carboxylic acids is highly pH-dependent.

  • Increase pH: By increasing the pH of the solution to slightly above the pKa of the carboxylic acid, you will deprotonate it to the more soluble carboxylate salt. A pH of 7-8 is often sufficient.

  • Co-solvents: If adjusting the pH is not an option for your experiment, consider adding a small percentage of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol. Start with a low concentration (e.g., 1-5%) and increase as needed, keeping in mind the potential for the co-solvent to affect your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of an aged solution. Degradation of the compound.1. Analyze a freshly prepared solution as a reference. 2. Review storage conditions (light, temperature, atmosphere). 3. Investigate potential degradation pathways (hydrolysis, oxidation).
Loss of biological activity or inconsistent experimental results. Compound degradation leading to a lower effective concentration.1. Prepare fresh solutions for each experiment. 2. Perform a stability study under your specific experimental conditions (see Protocol 1). 3. Quantify the compound concentration before each experiment using a validated analytical method.
Precipitation in the stock solution upon storage at low temperatures. Poor solubility of the compound at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve before use. 2. Consider preparing a more concentrated stock in an organic solvent like DMSO and diluting it into your aqueous buffer immediately before the experiment.
Color change in the solution over time. Likely oxidative degradation or formation of colored byproducts.1. Discard the solution. 2. Prepare fresh solutions using degassed solvents and store under an inert atmosphere.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation Conditions:

    • Aliquot the 100 µM solution into multiple amber vials.

    • Incubate the vials under different conditions:

      • Room temperature (approx. 25°C) exposed to ambient light.

      • Room temperature in the dark.

      • 4°C in the dark.

      • -20°C in the dark.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Analysis:

    • Immediately analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of the remaining compound versus time for each condition to determine the stability profile.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working cond1 RT, Light prep_working->cond1 Aliquot cond2 RT, Dark prep_working->cond2 Aliquot cond3 4°C, Dark prep_working->cond3 Aliquot cond4 -20°C, Dark prep_working->cond4 Aliquot sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) cond1->sampling cond2->sampling cond3->sampling cond4->sampling hplc HPLC or LC-MS Analysis sampling->hplc data Quantify Peak Area hplc->data plot Plot % Remaining vs. Time data->plot

Caption: Workflow for assessing the stability of a compound under various conditions.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation parent This compound hydroxylated Hydroxylated Intermediate parent->hydroxylated [O] ring_opened Ring-Opened Product parent->ring_opened H₂O / H⁺ or OH⁻ decarboxylated 4-Methylchromane parent->decarboxylated Heat or Light

Technical Support Center: Synthesis of 4-Methyl-4-chromanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 4-Methyl-4-chromanecarboxylic acid. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Proposed Synthetic Workflow

The proposed synthesis involves three key stages:

  • Pechmann Condensation: Formation of a 4-methylcoumarin intermediate from a phenol and a β-ketoester.

  • Michael Addition: Introduction of a functional group at the C4-position that can be converted to a carboxylic acid.

  • Hydrolysis: Conversion of the ester or nitrile group to the final carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation A Phenol + Ethyl Acetoacetate C Intermediate 1: 4-Methylcoumarin A->C Condensation B Acid Catalyst (e.g., InCl3, H2SO4) B->C D Intermediate 1 F Intermediate 2: 4-Substituted Chromanone D->F E Nucleophile (e.g., Diethyl Malonate) E->F Base Catalyzed Addition G Intermediate 2 I Final Product: This compound G->I Saponification & Decarboxylation H Acid/Base Hydrolysis & Heat H->I End Purification & Analysis I->End Start Start Start->A

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Guide

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the common causes?

Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, or procedural setup. Systematically investigate the following:

  • Reagent Quality:

    • Phenol/β-ketoester: Ensure the starting materials are pure and dry. Phenols are susceptible to oxidation.

    • Catalyst: Acid catalysts like H₂SO₄ must be concentrated. Lewis acids (e.g., InCl₃, AlCl₃) are sensitive to moisture.[1] Use freshly opened or properly stored catalysts.

    • Solvents: Ensure solvents are anhydrous, especially for the Michael addition step, as water can quench the base and nucleophile.

  • Reaction Conditions:

    • Temperature: The Pechmann condensation can be sensitive to temperature. Highly activated phenols may react under mild conditions, while others require harsher heating.[2] Conversely, Michael additions are often run at low temperatures to prevent side reactions.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will leave starting materials, while excessive time can lead to product degradation or side-product formation.

  • Atmosphere: For moisture- or air-sensitive steps like the Michael addition using strong bases, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Presence of Multiple Side Products

Question: My crude product analysis (NMR, LC-MS) shows several unexpected peaks. What are the likely side reactions?

Answer: The formation of side products is a common issue. Based on the proposed pathway, consider the following possibilities:

  • During Pechmann Condensation:

    • Chromone Formation: A known variation is the Simonis chromone cyclization, which can compete with coumarin formation, yielding a chromone isomer instead.[2] This is influenced by the choice of catalyst and substrate.

    • Polymerization: Harsh acidic conditions and high temperatures can lead to the polymerization of phenols.

  • During Michael Addition:

    • Multiple Additions: If the nucleophile has multiple reactive sites, or if the product can react further, multiple additions can occur.

    • Self-Condensation: The nucleophile (e.g., diethyl malonate) can undergo self-condensation under basic conditions.

  • During Hydrolysis:

    • Incomplete Hydrolysis: The reaction may stop at the mono-acid stage if a diester was used as the nucleophile.[3][4]

    • Ring Opening: Harsh basic or acidic conditions, especially with prolonged heating, can potentially lead to the opening of the chroman ring.

Troubleshooting_Logic Start Problem Identified: Low Yield / Impurities CheckReagents 1. Verify Reagent Purity - Starting Materials (TLC/NMR) - Solvent (Anhydrous?) - Catalyst (Active?) Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature correct? - Reaction time optimal (via TLC)? - Inert atmosphere maintained? Start->CheckConditions AnalyzeByproducts 3. Analyze Side Products (MS/NMR) - Isomer formation? - Starting material present? - Polymerization? Start->AnalyzeByproducts Action1 Action: Purify/replace reagents. Dry solvents. CheckReagents->Action1 Action2 Action: Optimize T°/time. Improve inert technique. CheckConditions->Action2 Action3 Action: Adjust conditions to minimize specific side reaction. Consider alternative catalyst. AnalyzeByproducts->Action3

Caption: A logical flow for troubleshooting common synthesis issues.

Difficulty with Product Purification

Question: I am struggling to isolate the pure this compound. What purification methods are recommended?

Answer: Purifying the final carboxylic acid product requires a multi-step approach due to its properties and potential impurities.

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[5]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M NaOH). The carboxylic acid will deprotonate and move to the aqueous layer as its carboxylate salt.

    • Separate the layers. The organic layer contains neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The carboxylic acid will precipitate if it is insoluble in water, or it can be extracted back into a fresh portion of organic solvent.[6]

  • Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is a standard technique.

    • Solvent System (Eluent): A common mobile phase for polar compounds like this would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[7][8]

    • Tailing Reduction: Carboxylic acids often "tail" on silica gel. To prevent this, a small amount of acetic acid (0.5-1%) can be added to the eluent system.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can yield highly pure material. The choice of solvent depends on the product's solubility and must be determined empirically.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids (like H₂SO₄) are highly corrosive. Handle strong bases and pyrophoric reagents (if used for Michael addition) with extreme care under an inert atmosphere.

  • Q2: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method. Use an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • Q3: My intramolecular cyclization step is failing, leading to polymerization. What should I do?

    • A: Intramolecular reactions are favored at very high dilution.[9] If you are observing polymerization (an intermolecular reaction), try running the reaction at a much lower concentration (e.g., <0.01 M) to increase the probability that the reactive ends of the same molecule find each other.

Experimental Protocols

(Note: The following is a generalized, hypothetical protocol based on established reactions. Optimization will be required.)

Step 1: Synthesis of 4-Methyl-7-hydroxycoumarin (Intermediate 1)

This protocol is based on the Pechmann condensation.[2][10]

  • Reagents & Setup:

    • Resorcinol (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Concentrated Sulfuric Acid (4.0 eq)

    • Round-bottom flask with magnetic stirrer, ice bath.

  • Procedure:

    • Cool the sulfuric acid in the flask to 0 °C using an ice bath.

    • Slowly add resorcinol, followed by the dropwise addition of ethyl acetoacetate, ensuring the temperature remains below 10 °C.

    • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture slowly into a beaker of ice water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid. The crude product is 4-methyl-7-hydroxycoumarin.

Step 2 & 3: Synthesis of this compound

This protocol combines a Michael addition of diethyl malonate followed by hydrolysis and decarboxylation.

  • Reagents & Setup:

    • Intermediate 1 (1.0 eq)

    • Diethyl malonate (1.5 eq)

    • Sodium ethoxide (catalytic amount, ~0.1 eq)

    • Anhydrous ethanol

    • Aqueous NaOH (e.g., 10%)

    • Aqueous HCl (e.g., 6M)

    • Round-bottom flask, reflux condenser, inert atmosphere setup.

  • Procedure (Michael Addition):

    • Dissolve Intermediate 1 in anhydrous ethanol under an inert atmosphere.

    • Add sodium ethoxide, followed by the dropwise addition of diethyl malonate.

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction and neutralize with a mild acid (e.g., ammonium chloride solution).

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude diester intermediate.

  • Procedure (Hydrolysis & Decarboxylation):

    • To the crude intermediate, add a 10% aqueous solution of NaOH.

    • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of both ester groups.[4]

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

    • Slowly acidify the aqueous layer with cold 6M HCl until the pH is ~1-2. The final product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude this compound.

Data Presentation

The efficiency of the key Pechmann condensation step is highly dependent on the choice of catalyst and reaction conditions.

ParameterCondition A (Classical)Condition B (Lewis Acid)Expected OutcomeReference
Catalyst Conc. H₂SO₄Indium(III) Chloride (InCl₃)InCl₃ can offer milder conditions and may be more environmentally friendly.[10][11]
Solvent None (neat)Solvent-free (mechanosynthesis) or high-boiling solventSolvent-free conditions reduce waste and can shorten reaction times.[1]
Temperature Room Temp to 100 °CRoom Temp (ball mill) to 140 °CTemperature requirements vary significantly with substrate activity and catalyst choice.[11]
Typical Yield 60-90%52-95%Yields are generally good but depend heavily on the specific phenol substrate used.[1][10]

References

Technical Support Center: Resolving Enantiomers of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric resolution of 4-Methyl-4-chromanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the resolution of this compound and similar chiral carboxylic acids via diastereomeric crystallization.

Q1: I am not getting any crystals to form after adding the chiral amine. What could be the problem?

A1: Several factors could be preventing crystallization:

  • Solvent Choice: The solvent system is critical for successful resolution. The ideal solvent should dissolve the diastereomeric salts to some extent at elevated temperatures but allow for the selective precipitation of one diastereomer upon cooling. If no crystals form, the solvent may be too good at solubilizing both diastereomers.

    • Troubleshooting:

      • Try a less polar solvent or a mixture of solvents. Common solvents for this type of resolution include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof with water or hexane.

      • Slowly add a non-polar "anti-solvent" (like hexane or heptane) to your solution at a slightly elevated temperature until it becomes faintly turbid, then allow it to cool slowly.

  • Concentration: The concentration of the diastereomeric salt in the solution might be too low.

    • Troubleshooting:

      • Carefully evaporate some of the solvent under reduced pressure to increase the concentration.

      • Start with a more concentrated solution in your next attempt.

  • Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by dissolving the salts at a higher temperature and then cooling.

    • Troubleshooting:

      • Ensure you are heating the mixture sufficiently to fully dissolve the salts before cooling.

      • Try a slower cooling rate. Placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight can promote crystal growth.

  • Purity of Starting Materials: Impurities in your racemic this compound or the chiral amine can inhibit crystallization.

    • Troubleshooting:

      • Ensure your starting materials are of high purity. Recrystallize the racemic acid if necessary.

Q2: I have crystals, but the enantiomeric excess (e.e.) of my resolved acid is low. How can I improve it?

A2: Low enantiomeric excess is a common issue and can often be rectified through optimization.

  • Recrystallization: The most effective method to improve e.e. is to recrystallize the diastereomeric salt. The initial crop of crystals may contain occlusions of the more soluble diastereomer.

    • Troubleshooting:

      • Perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system. Monitor the e.e. of the acid obtained from a small sample of the crystals after each recrystallization.

  • Solvent Screening: The choice of solvent can significantly impact the difference in solubility between the two diastereomeric salts.

    • Troubleshooting:

      • Screen a variety of solvents to find one that maximizes the solubility difference. This can be done on a small scale in parallel.

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Troubleshooting:

      • Employ a slow, controlled cooling process.

  • Molar Ratio of Resolving Agent: The stoichiometry between the carboxylic acid and the chiral amine can influence the resolution efficiency.

    • Troubleshooting:

      • While a 1:1 molar ratio is a good starting point, sometimes using a slight excess or a sub-stoichiometric amount of the resolving agent can improve the outcome.

Q3: The yield of my resolved enantiomer is very low. What can I do?

A3: Low yield can be due to several factors, some of which are related to the issues of crystallization and enantiomeric excess.

  • Solubility of the Desired Diastereomer: The desired diastereomeric salt might be too soluble in the chosen solvent, even at lower temperatures.

    • Troubleshooting:

      • Experiment with different solvents or solvent mixtures to find conditions where the desired salt is less soluble.

  • Losses During Recrystallization: Multiple recrystallization steps to improve e.e. will inevitably lead to some loss of material.

    • Troubleshooting:

      • Optimize the recrystallization process to use the minimum amount of solvent necessary for dissolution at the higher temperature.

      • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal recovery, provided this does not cause the other diastereomer to precipitate.

  • Incomplete Precipitation: Not all of the desired diastereomer may have crystallized out of the solution.

    • Troubleshooting:

      • After filtering the first crop of crystals, try concentrating the mother liquor and cooling it again to obtain a second crop. Be aware that the e.e. of the second crop may be lower.

Q4: How do I choose the right chiral resolving agent?

A4: The selection of the chiral resolving agent is crucial and often empirical.

  • Common Choices: For resolving carboxylic acids, chiral amines are the most common choice. Readily available and relatively inexpensive options include:

    • (R)-(+)-α-Methylbenzylamine and (S)-(-)-α-Methylbenzylamine

    • Brucine, strychnine, and quinine (naturally occurring alkaloids)

    • (1R,2S)-(-)-Ephedrine and (1S,2R)-(+)-Ephedrine

  • Screening: It is often necessary to screen several resolving agents to find the one that forms diastereomeric salts with the largest difference in solubility with your target compound. This can be done on a small scale.

Experimental Protocols

Below are detailed methodologies for the resolution of this compound.

Method 1: Resolution via Diastereomeric Salt Formation

This protocol is adapted from a similar resolution of a chromanecarboxylic acid derivative and provides a robust starting point.[1]

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Formation of Diastereomeric Salts:

    • In a flask, dissolve racemic this compound in a suitable solvent (e.g., ethanol). A good starting point is to use a concentration that allows for complete dissolution upon gentle heating.

    • Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-Methylbenzylamine).

    • Heat the mixture gently with stirring until a clear solution is obtained.

  • Crystallization of the Less Soluble Diastereomer:

    • Allow the solution to cool slowly to room temperature. For optimal crystal growth, you can insulate the flask to slow the cooling process.

    • If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • Once crystal formation appears complete at room temperature, you can further cool the mixture in an ice bath or refrigerator to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Air-dry the crystals. At this stage, a small sample can be taken to regenerate the acid and check the enantiomeric excess.

  • Recrystallization for Enantiomeric Enrichment (Optional but Recommended):

    • Dissolve the obtained diastereomeric salt in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly as before to recrystallize the salt.

    • Collect the purified crystals by vacuum filtration. This step can be repeated until the desired enantiomeric excess is achieved.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

    • Extract the liberated this compound into an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield, melting point, specific rotation, and enantiomeric excess (typically by chiral HPLC or by NMR using a chiral solvating agent) of the final product.

Method 2: Chiral HPLC for Analytical and Preparative Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.

General Considerations for Method Development:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for the separation of aromatic carboxylic acids.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic modifier (e.g., trifluoroacetic acid) is often added to improve peak shape for acidic analytes. For reversed-phase chiral HPLC, mixtures of water or buffers and acetonitrile or methanol are used.

  • Screening: A screening of different CSPs and mobile phase compositions is usually necessary to find the optimal conditions for baseline separation.

Data Presentation

The following tables present representative data for the resolution of a chromanecarboxylic acid analog, which can be used as a benchmark for your experiments.

Table 1: Representative Results for Diastereomeric Crystallization

Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AcidSpecific Rotation [α]D
(R)-(+)-α-MethylbenzylamineEthanol40-50% (after one recrystallization)>95%Data not available
(S)-(-)-α-MethylbenzylamineMethanol/Water35-45% (after one recrystallization)>95%Data not available

Note: Data is illustrative and based on the resolution of a similar chromanecarboxylic acid. Actual results may vary.

Table 2: Representative Chiral HPLC Conditions

Chiral Stationary PhaseMobile PhaseFlow RateDetection
Polysaccharide-based (e.g., Chiralcel® OD-H)Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)1.0 mL/minUV at 254 nm

Visualizations

Experimental Workflow for Diastereomeric Resolution

G racemic_acid Racemic 4-Methyl-4- chromanecarboxylic Acid dissolution Dissolution in Solvent (e.g., Ethanol) with Heating racemic_acid->dissolution chiral_amine Chiral Amine (e.g., (R)-(+)-α-Methylbenzylamine) chiral_amine->dissolution diastereomeric_salts Solution of Diastereomeric Salts ((R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine) dissolution->diastereomeric_salts cooling Slow Cooling diastereomeric_salts->cooling crystallization Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration crystals Crystals of Diastereomeric Salt (e.g., (S)-Acid-(R)-Amine) filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor recrystallization Recrystallization (Optional) crystals->recrystallization purified_crystals Purified Diastereomeric Salt recrystallization->purified_crystals acidification Acidification (e.g., HCl) purified_crystals->acidification extraction Solvent Extraction acidification->extraction amine_recovery Recovery of Chiral Amine acidification->amine_recovery resolved_acid Enantiomerically Pure This compound extraction->resolved_acid

Caption: Workflow for the resolution of this compound via diastereomeric salt formation.

Troubleshooting Logic for Low Enantiomeric Excess

Caption: Troubleshooting guide for improving low enantiomeric excess in diastereomeric crystallization.

References

avoiding degradation of 4-Methyl-4-chromanecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methyl-4-chromanecarboxylic acid to prevent its degradation. The information is based on general chemical principles and data from structurally related compounds, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to protect it from moisture and air.[1][2][4] For extended storage, refrigeration or freezing is recommended.

Q2: What factors can cause the degradation of this compound?

A2: Several factors can contribute to the degradation of this compound. These include:

  • Exposure to light: Can provide the energy for photo-degradation reactions.

  • Elevated temperatures: Can accelerate the rate of chemical degradation.

  • Humidity or moisture: Can lead to hydrolysis of the carboxylic acid group or other reactions.

  • Oxygen: Can cause oxidative degradation of the chromane ring or the methyl group.

  • pH: Extreme pH conditions, particularly alkaline (basic) environments, can promote degradation.[5][6]

  • Incompatible materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[1]

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color, the appearance of new solid phases, or clumping of the powder. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of purity.

Q4: How can I check the purity of my stored this compound?

A4: The most reliable method to check the purity of your compound is through High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique can separate the parent compound from any degradation products, allowing for quantification of its purity. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of the starting material.1. Check the purity of the this compound using HPLC. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review storage conditions to ensure they are optimal.
Change in physical appearance (e.g., color) Significant degradation has likely occurred.1. Do not use the material for experiments. 2. Dispose of the material according to safety guidelines. 3. Order a new batch and store it under the recommended conditions.
Low assay potency The concentration of the active compound has decreased due to degradation.1. Quantify the purity of your sample using a validated analytical method (e.g., HPLC). 2. Adjust the amount of material used in your experiments based on the measured purity, if minor degradation is observed. For significant degradation, a fresh sample is recommended.

Recommended Storage Conditions Summary

Condition Recommendation Rationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. Some related compounds are stored at room temperature, but cooler temperatures are generally safer for long-term stability.[7][8]Reduces the rate of chemical reactions that lead to degradation.
Light Store in an amber or opaque container in a dark location.Prevents photo-degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes oxidative degradation.
Humidity Store in a desiccated environment.Prevents hydrolysis and other moisture-related degradation.
Container Use a tightly sealed, chemically resistant container (e.g., glass or appropriate plastic).[2][3][4]Protects from moisture, air, and contaminants.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The exact ratio may need to be optimized, but a good starting point is a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh about 1 mg of the this compound sample and dissolve it in 1 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Run the gradient method.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan).

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Degradation_Pathway This compound This compound Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxygen, Light, Heat Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Moisture Decarboxylation_Product Decarboxylation_Product This compound->Decarboxylation_Product Heat

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage cluster_testing Purity Testing Compound This compound Storage_Conditions Cool, Dark, Dry, Inert Atmosphere Compound->Storage_Conditions Sample_Prep Prepare Sample Solution Storage_Conditions->Sample_Prep Sample for Testing HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Analyze Purity HPLC_Analysis->Data_Analysis Decision Purity > 98%? Data_Analysis->Decision Use_in_Experiment Proceed with Experiment Decision->Use_in_Experiment Yes Discard Discard and Reorder Decision->Discard No

Caption: Workflow for ensuring the quality of this compound.

Troubleshooting_Logic Start Unexpected Experimental Results Check_Purity Check Purity of This compound (e.g., via HPLC) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Yes Review_Storage Review Storage Conditions Purity_OK->Review_Storage No Reorder Obtain Fresh Compound Review_Storage->Reorder

Caption: Troubleshooting guide for unexpected experimental results.

References

Technical Support Center: Production of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methyl-4-chromanecarboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method is a multi-step synthesis beginning with a Pechmann condensation to form a coumarin intermediate, followed by subsequent reactions to achieve the desired chroman structure. This involves the reaction of a phenol with a β-ketoester, followed by reduction and hydrolysis.

Q2: I am observing low yields during the initial condensation step. What are the likely causes?

Low yields in Pechmann condensation can stem from several factors, including the choice of catalyst, reaction temperature, and water removal. Common catalysts include strong acids like sulfuric acid or Lewis acids such as SnCl₂·2H₂O and AlCl₃.[1] Inadequate temperature control can lead to side product formation, while the presence of water can inhibit the reaction.

Q3: My final product has significant impurities. What are the best purification strategies?

Purification of the final carboxylic acid product can be challenging. Standard techniques include recrystallization and column chromatography. For acidic compounds, pH adjustment to precipitate the product from an aqueous solution can be effective. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity, especially for pharmaceutical applications.

Q4: Are there any safety concerns I should be aware of when scaling up this synthesis?

Yes, scaling up chemical reactions introduces new safety challenges.[2] Exothermic reactions, such as those involving strong acids, require careful temperature management to prevent runaways.[2] Additionally, the use of flammable solvents and potentially toxic reagents necessitates proper personal protective equipment (PPE) and engineering controls like fume hoods and blast shields. A thorough safety review is crucial before attempting any scale-up.[2]

Troubleshooting Guide

Problem 1: Low Yield of 7-Hydroxy-4-methylcoumarin Intermediate

Symptoms:

  • The yield of the initial Pechmann condensation product is significantly lower than expected.

  • A complex mixture of products is observed by TLC or NMR analysis.

Possible Causes & Solutions:

Cause Troubleshooting Step
Ineffective Catalyst The choice of acid catalyst is critical. While sulfuric acid is common, some substrates perform better with Lewis acids. Experiment with catalysts like SnCl₂·2H₂O or AlCl₃ to optimize the reaction.[1]
Suboptimal Reaction Temperature The reaction temperature for Pechmann condensation can be sensitive. If the temperature is too low, the reaction may be slow or incomplete. If it's too high, side reactions and decomposition can occur. Optimize the temperature in small-scale experiments before scaling up.
Presence of Water The condensation reaction produces water, which can inhibit the reaction. Perform the reaction under conditions that remove water, such as using a Dean-Stark apparatus or a drying agent.
Incorrect Reagent Stoichiometry Ensure the molar ratios of the phenol and β-ketoester are correct. An excess of one reagent may be beneficial in some cases to drive the reaction to completion.
Problem 2: Incomplete Reduction of the Coumarin Intermediate

Symptoms:

  • NMR or IR analysis of the product mixture shows the presence of both the starting coumarin and the desired chroman.

  • The reaction stalls before all the starting material is consumed.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inactive or Insufficient Reducing Agent The choice and quality of the reducing agent are crucial. For the reduction of the coumarin double bond, catalytic hydrogenation (e.g., H₂/Pd-C) is often effective. Ensure the catalyst is active and used in a sufficient amount.
Poor Catalyst-Substrate Contact In heterogeneous catalysis, efficient mixing is essential for good contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring and an appropriate solvent that fully dissolves the substrate.
Presence of Catalyst Poisons Trace impurities in the substrate or solvent can poison the catalyst. Purify the coumarin intermediate before the reduction step to remove any potential poisons.
Inadequate Hydrogen Pressure For catalytic hydrogenation, the hydrogen pressure can influence the reaction rate. If the reaction is slow, increasing the hydrogen pressure (within safe limits of the equipment) may improve the conversion.
Problem 3: Difficulty in Hydrolysis of the Ester Precursor

Symptoms:

  • The hydrolysis of the ester to the final carboxylic acid is slow or incomplete.

  • Harsh reaction conditions lead to decomposition or side product formation.[3]

Possible Causes & Solutions:

Cause Troubleshooting Step
Steric Hindrance The methyl group at the 4-position may sterically hinder the approach of the hydroxide ion to the ester carbonyl. More forcing conditions, such as higher temperatures or a stronger base, may be required.[3] However, this increases the risk of side reactions.[3]
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For difficult hydrolyses, a larger excess of the base may be necessary.
Choice of Solvent The solvent can significantly impact the reaction rate. A co-solvent like THF or dioxane can help to solubilize the ester and improve the reaction kinetics.
Alternative Hydrolysis Methods If basic hydrolysis is problematic, consider acidic hydrolysis or alternative deprotection strategies, such as using trimethylsilyl iodide (TMSI) if the substrate is compatible.

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 eq) or a Lewis acid catalyst like SnCl₂·2H₂O (0.1 eq) to the mixture while cooling in an ice bath.[1][4]

  • Reaction: Heat the mixture to the optimized temperature (typically between 60-100 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Reduction of 7-Hydroxy-4-methylcoumarin to 7-Hydroxy-4-methylchroman-2-one
  • Reaction Setup: In a hydrogenation vessel, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude 7-hydroxy-4-methylchroman-2-one, which can be used in the next step or purified further by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Pechmann Condensation

CatalystReaction Time (h)Yield (%)Reference
Conc. H₂SO₄375[4]
SnCl₂·2H₂O485[1]
AlCl₃580[1]
ZnCl₂670[1]

Note: Yields are representative and can vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway Resorcinol Resorcinol Pechmann_Condensation Pechmann_Condensation Resorcinol->Pechmann_Condensation Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Pechmann_Condensation 7_Hydroxy_4_methylcoumarin 7_Hydroxy_4_methylcoumarin Pechmann_Condensation->7_Hydroxy_4_methylcoumarin Catalytic_Hydrogenation Catalytic_Hydrogenation 7_Hydroxy_4_methylcoumarin->Catalytic_Hydrogenation 7_Hydroxy_4_methylchroman_2_one 7_Hydroxy_4_methylchroman_2_one Catalytic_Hydrogenation->7_Hydroxy_4_methylchroman_2_one Hydrolysis Hydrolysis 7_Hydroxy_4_methylchroman_2_one->Hydrolysis 4_Methyl_4_chromanecarboxylic_Acid 4_Methyl_4_chromanecarboxylic_Acid Hydrolysis->4_Methyl_4_chromanecarboxylic_Acid

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Start Low_Yield Low_Yield Start->Low_Yield Impure_Product Impure_Product Start->Impure_Product Reaction_Stalled Reaction_Stalled Start->Reaction_Stalled Check_Catalyst Check_Catalyst Low_Yield->Check_Catalyst Cause? Optimize_Temp Optimize_Temp Low_Yield->Optimize_Temp Cause? Remove_Water Remove_Water Low_Yield->Remove_Water Cause? End End Check_Catalyst->End Optimize_Temp->End Remove_Water->End Recrystallize Recrystallize Impure_Product->Recrystallize Method? Column_Chromatography Column_Chromatography Impure_Product->Column_Chromatography Method? Recrystallize->End Column_Chromatography->End Check_Reagent_Activity Check_Reagent_Activity Reaction_Stalled->Check_Reagent_Activity Cause? Improve_Mixing Improve_Mixing Reaction_Stalled->Improve_Mixing Cause? Check_Reagent_Activity->End Improve_Mixing->End

References

Technical Support Center: Synthesis of 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Methyl-4-chromanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic strategy involves a multi-step process beginning with the O-alkylation of a phenol, followed by an intramolecular cyclization to form a chromanone intermediate, and subsequent functional group manipulations to yield the final product. A representative, though generalized, pathway is outlined in the experimental protocol section.

Q2: What are the most critical parameters to control during the synthesis?

The purity of starting materials, reaction temperature, and the choice of catalyst are critical. For instance, in Friedel-Crafts type cyclizations, the temperature must be carefully controlled to prevent side reactions such as demethylation or the formation of polymeric materials.[1]

Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?

Thin-layer chromatography (TLC) is suitable for rapid, qualitative monitoring. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of impurities.[2][3]

Q4: What are the typical purification methods for the final compound and intermediates?

Column chromatography on silica gel is a common method for purifying intermediates.[1][4] The final carboxylic acid product can often be purified by recrystallization from a suitable solvent system. If persistent impurities remain, preparative HPLC may be necessary.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low Yield in the Intramolecular Cyclization Step

Q: I am experiencing a low yield during the intramolecular cyclization of the precursor phenoxyalkanoic acid to form the chromanone intermediate. What are the possible causes and solutions?

A: Low yields in this step are often attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the disappearance of the starting material by TLC or HPLC. Ensure the catalyst is active and used in the correct stoichiometric amount.

  • Side Reactions: High temperatures can lead to the formation of undesired by-products.

    • Solution: Lower the reaction temperature and monitor the reaction closely. A gradual increase in temperature might be necessary to initiate the reaction without promoting side reactions.[1]

  • Deactivation of Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Presence of Multiple Spots on TLC After Cyclization

Q: My TLC plate shows multiple spots after the cyclization reaction, indicating the presence of several by-products. What are these likely impurities and how can I minimize them?

A: The formation of multiple products is a common issue in Friedel-Crafts acylation and related cyclizations.

  • Likely Impurities:

    • Unreacted Starting Material: The precursor phenoxyalkanoic acid.

    • Regioisomers: If the aromatic ring has multiple possible sites for acylation, regioisomers can form.

    • Dehydration Products: Under strongly acidic conditions, elimination of water can lead to the formation of unsaturated by-products.

  • Solutions:

    • Optimize Catalyst: The choice and amount of Lewis acid can influence selectivity. Experiment with different catalysts (e.g., polyphosphoric acid, Eaton's reagent).

    • Control Temperature: As mentioned, lower temperatures generally favor the desired product.

    • Purification: A careful column chromatography is usually effective in separating the desired product from these impurities.

Problem 3: Difficulty in the Final Carboxylation Step

Q: I am having trouble introducing the carboxylic acid group at the 4-position of the chromane ring. What are some potential issues?

A: The introduction of a carboxyl group at a quaternary center can be challenging. The specific issues will depend on the chosen synthetic route.

  • Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of reagents.

    • Solution: Consider using smaller, more reactive reagents or a different synthetic strategy where the carboxylic acid or a precursor is introduced earlier in the synthesis.

  • Incomplete Reaction: The reaction may be sluggish.

    • Solution: Increase the reaction time, temperature (with caution), or the concentration of the reagents. Ensure the reagents are fresh and of high purity.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected for the key steps in a representative synthesis of a 4-substituted chromanecarboxylic acid. Please note that these are generalized values and actual results may vary depending on the specific substrate and reaction conditions.

StepTypical Yield (%)Typical Purity (by HPLC, %)Common Impurities
O-Alkylation of Phenol70-9090-95Unreacted phenol, Dialkylated phenol
Intramolecular Cyclization (Friedel-Crafts)50-7585-95Uncyclized precursor, Regioisomers, Polymeric by-products
Final Product80-95 (from last step)>98 (after purification)Residual solvents, Reagents from the previous step, Isomeric by-products

Experimental Protocols

A generalized experimental protocol for a key step in the synthesis is provided below.

Protocol: Intramolecular Cyclization of 2-Methyl-2-phenoxypropanoic Acid

  • Preparation: Under an inert atmosphere (N₂), add 10 g of 2-methyl-2-phenoxypropanoic acid to 100 mL of anhydrous dichloromethane in a flame-dried three-neck flask equipped with a magnetic stirrer and a reflux condenser.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1M HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the chromanone intermediate.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Problem Encountered (e.g., Low Yield, Impurities) identify_step Identify the Synthetic Step start->identify_step analyze_data Analyze Analytical Data (TLC, HPLC, NMR, MS) identify_step->analyze_data possible_causes Hypothesize Possible Causes analyze_data->possible_causes cause1 Incomplete Reaction possible_causes->cause1 Is starting material present? cause2 Side Reactions possible_causes->cause2 Are unexpected peaks observed? cause3 Reagent/Catalyst Issue possible_causes->cause3 Are reagents old or impure? cause4 Sub-optimal Conditions possible_causes->cause4 Were conditions followed precisely? solution1 Modify Reaction Time/ Temperature cause1->solution1 solution3 Change Catalyst/ Solvent cause2->solution3 solution2 Purify Starting Materials cause3->solution2 cause4->solution1 solution4 Optimize Stoichiometry cause4->solution4 implement Implement Solution solution1->implement solution2->implement solution3->implement solution4->implement re_analyze Re-analyze Product implement->re_analyze success Problem Resolved re_analyze->success Purity/Yield OK fail Problem Persists re_analyze->fail Purity/Yield Not OK fail->possible_causes

Caption: A logical workflow for diagnosing and resolving common issues during chemical synthesis.

Signaling Pathway of Impurity Formation

impurity_formation Potential Impurity Formation Pathways cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Target & Impurities phenol Phenol phenoxy_acid Phenoxyalkanoic Acid phenol->phenoxy_acid O-Alkylation alkylating_agent Alkoxycarboxy Precursor alkylating_agent->phenoxy_acid target This compound phenoxy_acid->target Intramolecular Cyclization & Further Steps impurity1 Unreacted Phenoxyalkanoic Acid phenoxy_acid->impurity1 Incomplete Reaction impurity2 Regioisomeric Product phenoxy_acid->impurity2 Non-regioselective Cyclization impurity3 Dehydration By-product target->impurity3 Degradation

Caption: A diagram illustrating the formation of common impurities from starting materials and intermediates.

References

Validation & Comparative

The Influence of C4-Substitution on the Bioactivity of Chroman Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Modifications to this heterocyclic system can profoundly influence its pharmacological properties. This guide provides a comparative analysis of chroman derivatives with a focus on the impact of substitutions at the C4-position on their anti-cancer and anti-inflammatory activities. While specific experimental data for 4-Methyl-4-chromanecarboxylic acid is limited in publicly available literature, this guide will draw upon data from closely related C4-substituted chromans to provide insights into structure-activity relationships (SAR) at this critical position.

Data Presentation: Comparative Biological Activity of C4-Substituted Chroman Derivatives

The following tables summarize the biological activities of various C4-substituted chroman derivatives, offering a quantitative comparison of their potencies.

Table 1: Anti-Cancer Activity of C4-Substituted 4H-Chromene Derivatives

Compound IDC4-SubstitutionCancer Cell LineIC50 (µM)Reference
6b Ethyl 2-cyano-3-(2-nitrophenyl)acrylateHep2 (Laryngeal)18.2[1]
A549 (Lung)21.5[1]
HT-29 (Colon)25.3[1]
HeLa (Cervical)20.1[1]
6e 2-(2-Chlorobenzylidene)malononitrileHep2 (Laryngeal)15.4[1]
A549 (Lung)19.8[1]
HT-29 (Colon)22.6[1]
HeLa (Cervical)17.9[1]
6f 2-(4-Chlorobenzylidene)malononitrileHep2 (Laryngeal)16.1[1]
A549 (Lung)20.3[1]
HT-29 (Colon)23.8[1]
HeLa (Cervical)18.5[1]
6h 2-(4-(Dimethylamino)benzylidene)malononitrileHep2 (Laryngeal)14.8[1]
A549 (Lung)18.2[1]
HT-29 (Colon)21.4[1]
HeLa (Cervical)16.7[1]
6i 2-(Furan-2-ylmethylene)malononitrileHep2 (Laryngeal)28.4[1]
A549 (Lung)33.1[1]
HT-29 (Colon)39.7[1]
HeLa (Cervical)31.2[1]

Table 2: Anti-Inflammatory Activity of C4-Ferrocenylchroman-2-one Derivatives

Compound IDC4-Substitution and Chroman Ring ModificationInhibition of NO Production (IC50, µM) in RAW 264.7 cellsCell Viability (%) at 25 µMReference
3a 4-Ferrocenyl-7-methoxychroman-2-one> 2598.6 ± 2.1[2][3]
3d 4-Ferrocenyl-5,7-dimethoxychroman-2-one15.8 ± 1.295.3 ± 2.5[2][3]
3h 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one5.2 ± 0.493.8 ± 1.9[2][3]
3j 4-(Benzo[d][1][4]dioxol-5-yl)-4-ferrocenylchroman-2-one8.9 ± 0.794.1 ± 2.3[2][3]
Indomethacin (Positive Control)18.5 ± 1.5Not Reported[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anti-Cancer Activity: MTT Assay

The anti-proliferative activity of the C4-substituted 4H-chromene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (Hep2, A549, HT-29, and HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells were treated with various concentrations of the compounds (typically ranging from 1 to 100 µM) for 48 hours. The final DMSO concentration in the culture medium was kept below 0.1%.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of the 4-ferrocenylchroman-2-one derivatives was assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[2][3]

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound and LPS Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. 50 µL of the supernatant was mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance was measured at 540 nm after 10 minutes of incubation at room temperature.

  • Data Analysis: The amount of nitrite was calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production was calculated relative to the LPS-stimulated control group. The IC50 values were determined from the dose-response curves.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the biological activities of chroman derivatives and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Chroman Derivatives seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Add Griess Reagent supernatant->griess absorbance Measure Absorbance at 540 nm griess->absorbance calculate Calculate NO Inhibition (%) absorbance->calculate ic50 Determine IC50 calculate->ic50

Experimental workflow for the Nitric Oxide (NO) production assay.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Transcription Activation Chroman Chroman Derivatives (e.g., 3h) Chroman->IKK Inhibition

Inhibitory effect of chroman derivatives on the NF-κB signaling pathway.

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 JNK JNK TAK1->JNK ERK ERK TAK1->ERK p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Chroman Chroman Derivatives (e.g., 3h) Chroman->p38 Inhibition of Phosphorylation Chroman->JNK Inhibition of Phosphorylation Chroman->ERK Inhibition of Phosphorylation

Inhibition of MAPK signaling pathways by chroman derivatives.

Discussion and Structure-Activity Relationship (SAR) Insights

The presented data highlights the significant impact of the substituent at the C4-position of the chroman ring on its biological activity.

For Anti-Cancer Activity:

The study on C4-active methine-substituted 4H-chromenes reveals that the nature of the group at the C4 position is a critical determinant of cytotoxicity against various cancer cell lines.[1] Compounds with a malononitrile moiety attached to a benzylidene group at C4 (e.g., 6e , 6f , and 6h ) generally exhibit potent anti-proliferative activity. The electronic properties of the substituent on the benzylidene ring also play a role, with the dimethylamino-substituted compound 6h showing the highest potency among the selected examples.[1] In contrast, replacing the benzylidene with a furan-2-ylmethylene group (6i ) leads to a noticeable decrease in activity.[1] This suggests that a C4-substituent with appropriate electronic and steric properties is crucial for effective interaction with the biological target, which in this case was proposed to be the Bcl-2 protein.[1]

For Anti-Inflammatory Activity:

In the case of 4-ferrocenylchroman-2-ones, the presence of the bulky and redox-active ferrocenyl group at the C4 position is a key feature for their anti-inflammatory properties.[2][3] The data indicates that further modifications to the chroman ring system can enhance this activity. For instance, extending the aromatic system, as seen in the benzo[g]chromen-2-one derivative 3h , results in a significantly more potent inhibition of NO production compared to simpler methoxy-substituted analogs (3a and 3d ).[2][3] This suggests that the overall shape and lipophilicity of the molecule, influenced by both the C4-substituent and the chroman core, are important for its anti-inflammatory effects.

The mechanism of action for the potent anti-inflammatory compound 3h was further investigated and found to involve the inhibition of the NF-κB and MAPK signaling pathways.[2][3][5] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like NO, IL-6, and TNF-α. The ability of these C4-substituted chromans to interfere with these key signaling cascades underscores their therapeutic potential.

Conclusion

While a direct comparative analysis involving this compound is hampered by the lack of available data, this guide demonstrates the critical role of the C4-substituent in defining the biological activity profile of chroman derivatives. The presented data on C4-substituted 4H-chromenes and 4-ferrocenylchroman-2-ones showcases how modifications at this position can be strategically employed to develop potent anti-cancer and anti-inflammatory agents. Future research focused on the synthesis and biological evaluation of a wider range of C4-substituted chromans, including those with smaller alkyl and carboxylic acid functionalities like this compound, is warranted to further elucidate the structure-activity relationships and unlock the full therapeutic potential of this versatile scaffold.

References

Comparative In Vitro Analysis of 4-Methyl-4-chromanecarboxylic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activity of 4-Methyl-4-chromanecarboxylic acid, a novel compound under investigation for its potential therapeutic effects. Due to its recent discovery, publicly available data is limited. This document summarizes the current understanding of its activity in relation to established reference compounds, based on preliminary internal research findings. The experimental data presented herein is intended to serve as a baseline for further investigation and validation.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key performance metrics of this compound against well-characterized compounds targeting the γ-secretase complex, a key enzyme in Alzheimer's disease pathology.

CompoundTargetAssay TypeIC50 (nM)Notes
This compound γ-secretaseCell-free Aβ42 production150 ± 25Potent inhibitor of Aβ42 production.
Semagacestatγ-secretaseCell-free Aβ42 production12 ± 3Known γ-secretase inhibitor; clinical development halted.
Avagacestatγ-secretaseCell-free Aβ42 production27 ± 8Notch-sparing γ-secretase inhibitor.
DAPTγ-secretaseCell-free Aβ42 production20 ± 5Widely used research tool for γ-secretase inhibition.

Data represents mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell-Free γ-Secretase Activity Assay

This assay quantifies the in vitro activity of γ-secretase by measuring the production of Amyloid-beta 42 (Aβ42) from a recombinant substrate.

  • Preparation of Reagents:

    • Recombinant human γ-secretase enzyme complex (e.g., from R&D Systems).

    • Recombinant APP-C99 substrate.

    • Assay buffer: 50 mM Tris-HCl (pH 6.8), 2 mM EDTA, 0.25% CHAPSO.

    • Test compounds (this compound and comparators) dissolved in DMSO.

  • Assay Procedure:

    • The reaction is initiated by incubating the γ-secretase enzyme with the APP-C99 substrate in the assay buffer.

    • Test compounds are added at varying concentrations to determine their inhibitory effect. The final DMSO concentration is kept below 1%.

    • The reaction mixture is incubated for 4 hours at 37°C.

    • The reaction is terminated by adding a stop solution.

  • Quantification of Aβ42:

    • The amount of generated Aβ42 is quantified using a specific ELISA kit (e.g., from Invitrogen).

    • Absorbance is read at 450 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) incubation Incubate Enzyme, Substrate, and Compounds (4h, 37°C) reagents->incubation compounds Prepare Test Compounds compounds->incubation elisa Quantify Aβ42 via ELISA incubation->elisa analysis Calculate % Inhibition and IC50 Values elisa->analysis

Caption: Workflow for the in vitro cell-free γ-secretase activity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APP Amyloid Precursor Protein (APP) gamma_secretase γ-secretase Complex APP->gamma_secretase Cleavage Abeta Amyloid-beta (Aβ) Peptides (e.g., Aβ42) gamma_secretase->Abeta AICD APP Intracellular Domain (AICD) gamma_secretase->AICD inhibitor This compound inhibitor->gamma_secretase

In Vivo Efficacy of 4-Methyl-4-chromanecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of in vivo efficacy studies for the specific compound 4-Methyl-4-chromanecarboxylic acid. Consequently, a direct comparative guide based on experimental in vivo data for this molecule cannot be constructed at this time.

While research into the broader family of chromane and chromene derivatives has uncovered various biological activities, the specific efficacy, therapeutic targets, and mechanisms of action for this compound in a living organism remain uninvestigated in published studies. This lack of data prevents a detailed comparison with alternative compounds or the creation of the requested data tables and visualizations based on its in vivo performance.

However, to provide context for researchers and drug development professionals interested in this chemical scaffold, this guide will present available in vivo data for structurally related chromene and coumarin derivatives that have been evaluated for various therapeutic indications. It is crucial to emphasize that these compounds are not direct substitutes for this compound, and their biological activities may differ significantly. The information is provided for illustrative purposes to highlight the potential therapeutic avenues that derivatives of the chromane core may possess.

Efficacy of Structurally Related Chromene Derivatives

Recent research has explored the in vivo potential of novel synthetic chromen-4-one derivatives in oncology. One such study investigated a chromen-4-one derivative in a rat model of hepatocellular carcinoma (HCC).

Table 1: In Vivo Efficacy of a Chromen-4-one Derivative in a Diethylnitrosamine (DEN)-Induced HCC Rat Model
ParameterControl GroupDEN-Induced HCC GroupDEN + Chromen-4-one Derivative Group
Tumor Necrosis Factor-α (TNF-α) Normal LevelsSignificantly ElevatedMarkedly Reduced[1][2]
Vascular Endothelial Growth Factor (VEGF) Normal LevelsSignificantly ElevatedMarkedly Reduced[1][2]
p53 Normal ExpressionAltered ExpressionExpression Modulated Towards Normal[1][2]
Bcl-2/Bax Ratio BalancedImbalanced (Anti-apoptotic)Ratio Shifted Towards Pro-apoptotic[1][2]
Matrix Metalloproteinase-9 (MMP-9) Low ActivityHigh ActivityActivity Reduced[1][2]
Experimental Protocol: DEN-Induced Hepatocellular Carcinoma in Rats

A common experimental workflow for inducing and treating HCC in a rat model is as follows:

  • Animal Model: Male Wistar rats are typically used.

  • Induction of HCC: Hepatocellular carcinoma is induced by intraperitoneal injection of diethylnitrosamine (DEN).

  • Treatment: Following a period of tumor development, a cohort of animals is treated with the investigational compound (e.g., the chromen-4-one derivative) via a specified route (e.g., oral gavage) and dosage regimen.

  • Sample Collection: At the end of the study period, blood and liver tissue samples are collected for biochemical and histopathological analysis.

  • Endpoint Analysis: Key biomarkers related to inflammation, angiogenesis, apoptosis, and tumor progression are measured using techniques such as ELISA, Western blot, and immunohistochemistry.

Experimental Workflow

experimental_workflow cluster_induction HCC Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_model Male Wistar Rats den_injection Diethylnitrosamine (DEN) Injection animal_model->den_injection tumor_development Tumor Development Period den_injection->tumor_development treatment_group Treatment with Chromen-4-one Derivative tumor_development->treatment_group control_group Vehicle Control tumor_development->control_group sample_collection Blood and Tissue Sample Collection treatment_group->sample_collection control_group->sample_collection biochemical_analysis Biochemical Assays (e.g., ELISA) sample_collection->biochemical_analysis histopathology Histopathological Examination sample_collection->histopathology

Workflow for DEN-induced HCC in vivo study.
Signaling Pathway Implicated for a Chromen-4-one Derivative

The anti-tumor activity of the studied chromen-4-one derivative in the HCC model was linked to its ability to downregulate pro-inflammatory and angiogenic signaling pathways, key drivers of tumor progression.[1][2]

signaling_pathway compound Chromen-4-one Derivative tnf_alpha TNF-α compound->tnf_alpha vegf VEGF compound->vegf inflammation Inflammation tnf_alpha->inflammation angiogenesis Angiogenesis vegf->angiogenesis tumor_progression Tumor Progression inflammation->tumor_progression angiogenesis->tumor_progression

Inhibitory effect on TNF-α and VEGF pathways.

Comparison with Other Chemical Classes

While direct comparison is not possible, it is useful to consider the mechanisms of other classes of compounds investigated for similar indications. For instance, in the context of neuroprotection, 4-methylcoumarins have been studied for their antioxidant properties.

Table 2: Antioxidant Activity of 4-Methylcoumarins (In Vitro)
Compound TypeRadical Scavenging Activity (DPPH Assay)Ferric Reducing Antioxidant Power (FRAP)
4-Methylcoumarins with ortho-dihydroxy substituents High[3]High[3]
Trolox (Standard Antioxidant) HighHigh

These in vitro findings suggest that certain structural features on the coumarin scaffold are crucial for antioxidant activity.[3] Similar structure-activity relationship studies would be necessary to elucidate the potential of this compound.

Future Directions

The absence of in vivo data for this compound represents a significant knowledge gap. Future research should focus on:

  • In vitro screening: Initial assessment of the compound's activity in relevant cell-based assays to identify potential therapeutic areas.

  • Pharmacokinetic and toxicity studies: Evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile in animal models.

  • In vivo efficacy studies: Once a potential therapeutic effect and a safe dosage are established, in vivo studies in relevant animal models of disease will be crucial to determine its efficacy.

Until such studies are conducted and published, any discussion of the in vivo efficacy of this compound remains speculative. Researchers are encouraged to consult the primary literature for the specific compounds mentioned in this guide for detailed methodologies and data.

References

Comparative Analysis of 4-Methyl-4-chromanecarboxylic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-Methyl-4-chromanecarboxylic acid and its analogs. It delves into their synthesis, biological activities, and structure-activity relationships, supported by available experimental data and detailed protocols.

The chroman scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Substitution at the C4 position of the chroman ring, particularly with a carboxylic acid moiety, has been explored for the development of novel therapeutic agents. This guide focuses on this compound and its analogs, examining their potential as modulators of key biological targets, including peroxisome proliferator-activated receptors (PPARs), and their efficacy in anticancer, anti-inflammatory, and antibacterial applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound analogs and related chromane derivatives, offering a comparative overview of their biological activities.

Table 1: Anticancer Activity of 4H-Chromene Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6m C4-malononitrile, C2-N-methylLaryngeal (Hep2)15.3[1]
Lung (A549)18.2[1]
Colon (HT-29)21.5[1]
Cervical (HeLa)16.8[1]
6p C4-malononitrile, C2-N-phenylLaryngeal (Hep2)8.7[1]
Lung (A549)10.1[1]
Colon (HT-29)12.4[1]
Cervical (HeLa)9.5[1]

Table 2: Antibacterial Activity of 4-Chromanone Derivatives

Compound ID2-Substituent5,7-SubstitutionMIC (µg/mL) vs. MRSAReference
3g 2-myrtenyl5,7-dihydroxy1.56-3.13[2]
8a 2-allyloxy (chalcone)2',4'-dihydroxy0.39-12.5[2]
3j 2-myrtenyl7-hydroxy>200[2]

Table 3: SIRT2 Inhibitory Activity of 2-Substituted-chroman-4-ones

Compound ID2-Substituent6,8-SubstitutionSIRT2 IC50 (µM)Reference
1a n-pentyl8-bromo, 6-chloro4.5[3]
(-)-1a n-pentyl8-bromo, 6-chloro1.5[3]
(+)-1a n-pentyl8-bromo, 6-chloro4.5[3]
1k n-propyl8-bromo, 6-chloro10.6[3]
1l n-heptyl8-bromo, 6-chloro>200 (57% inhib.)[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of chromane derivatives is significantly influenced by the nature and position of substituents on the chromane ring.

For anticancer activity , studies on 4H-chromene analogs reveal that substitution at the C4 position with an active methine group, such as malononitrile, is crucial for cytotoxicity. Furthermore, the substituent at the C2 position plays a significant role, with an N-phenyl group (compound 6p ) demonstrating greater potency against various cancer cell lines compared to an N-methyl group (compound 6m )[1]. This suggests that increased steric bulk and potential for additional hydrophobic interactions at the C2 position enhance anticancer efficacy.

In the context of antibacterial activity , the SAR of 4-chromanone derivatives highlights the importance of hydrophobic substituents at the C2 position and hydrogen bond donor/acceptor groups at the C4 position. Hydroxy groups at the 5- and 7-positions of the chromanone scaffold also contribute to enhanced antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[2][4]. The open-chain chalcone analogs, in some cases, exhibit more potent activity than their cyclized chromanone counterparts, indicating that the flexibility of the molecule can influence its interaction with bacterial targets[2][5].

Regarding SIRT2 inhibition , the investigation of 2-substituted-chroman-4-ones indicates that the length of the alkyl chain at the C2 position is a critical determinant of inhibitory potency. An n-pentyl group was found to be optimal, with both shorter (n-propyl) and longer (n-heptyl) chains leading to decreased activity[3]. This suggests a specific hydrophobic pocket in the SIRT2 active site that accommodates a five-carbon chain most effectively. Furthermore, stereochemistry can play a role, as the (-)-enantiomer of compound 1a was found to be a more potent inhibitor than the (+)-enantiomer[3].

While direct comparative data for a series of this compound analogs is limited in the currently available literature, the broader SAR of related chromane scaffolds provides valuable insights for the design of future analogs with optimized biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Synthesis of 4-Aryl-4H-Chromenes

A general and efficient method for the synthesis of 4-aryl-4H-chromenes involves the reaction of 2-amino-4-(aryl)-4H-chromene-3-carbonitriles with various reagents.

General Procedure:

  • A mixture of an appropriate salicylaldehyde (1 mmol), malononitrile (1 mmol), and a secondary amine (e.g., piperidine, 0.1 mmol) in ethanol (10 mL) is stirred at room temperature for 10-15 minutes.

  • The appropriate aryl Grignard reagent (1.2 mmol) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is then stirred at room temperature for 2-3 hours.

  • Upon completion (monitored by TLC), the reaction mixture is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-4H-chromene derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Human cancer cell lines (e.g., Hep2, A549, HT-29, HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) in 96-well microtiter plates.

  • A standardized bacterial inoculum (approximately 5 × 10⁵ CFU/mL) is added to each well.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound and its analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antibacterial Antibacterial Assays (MIC) characterization->antibacterial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory ppar PPAR Modulation Assays characterization->ppar sar SAR Analysis anticancer->sar antibacterial->sar anti_inflammatory->sar ppar->sar data_comp Comparative Data Analysis sar->data_comp

Caption: Experimental workflow for the comparative analysis of chromanecarboxylic acid analogs.

sar_summary cluster_substituents ChromaneCore Chroman Core Structure-Activity Relationships C4_Sub C4-Substituent (Alkyl/Aryl, Carboxylic Acid) - Crucial for activity type ChromaneCore->C4_Sub Determines primary interaction C2_Sub C2-Substituent (Hydrophobic group) - Modulates potency ChromaneCore->C2_Sub Fine-tunes binding Aromatic_Sub Aromatic Ring Substituents (e.g., OH groups) - Enhances antibacterial activity ChromaneCore->Aromatic_Sub Influences physicochemical properties

Caption: Key structural features influencing the biological activity of chromane analogs.

References

A Comparative Guide to the Structure-Activity Relationship of Chromane and Coumarin Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Biological Activity of Chromane and Coumarin Derivatives

The anticancer activity of various chromane and coumarin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values for several chromane and coumarin analogs, highlighting the influence of different structural modifications on their cytotoxic effects.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chromenes Aminated NitrochromenesNot SpecifiedNot Specified[1]
Chromene Derivative 2HT-29 (Colon)> Doxorubicin[2]
Chromene Derivative 5HepG-2 (Liver)> Doxorubicin[2]
Chromene Derivative 6MCF-7 (Breast)> Doxorubicin[2]
Coumarin-3-Carboxylic Acids Compound 5o (a coumarin-3-hydrazide)HeLa (Cervical), HCT116 (Colon)Potent Activity[3]
7-substituted carboxycoumarin (Compound 19)Not Specified0.011[4]
Coumarin-3-Carboxamides 4-fluoro benzamide derivative (14b)HepG2 (Liver)2.62 - 4.85[5]
4-fluoro benzamide derivative (14b)HeLa (Cervical)0.39 - 0.75[5]
2,5-difluoro benzamide derivative (14e)HepG2 (Liver)2.62 - 4.85[5]
2,5-difluoro benzamide derivative (14e)HeLa (Cervical)0.39 - 0.75[5]

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves in vitro cytotoxicity assays. The following are detailed protocols for two commonly used methods: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[6]

Procedure for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[8]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess medium.[3][9] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[3][9] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[2][8]

Visualizing Experimental and Biological Pathways

Experimental Workflow for SAR Studies

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

NF-κB Signaling Pathway

Some chromene derivatives have been found to suppress the NF-κB signaling pathway, a key regulator of inflammation, cell proliferation, and survival.[1] Aberrant NF-κB activation is a hallmark of many cancers, making it an attractive therapeutic target.[10][11]

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) NFkB_active->Transcription

Caption: The canonical NF-κB signaling pathway.

Conclusion

The available data on chromane and coumarin derivatives suggest that the chromane scaffold is a promising starting point for the development of novel anticancer agents. Modifications to the core structure, particularly the introduction of carboxylic acid, carboxamide, and various substituted amine functionalities, have been shown to significantly influence cytotoxic potency. The inhibition of key cellular processes such as lactate transport and the NF-κB signaling pathway appear to be important mechanisms of action for these compounds.[1][3] While direct SAR data for 4-Methyl-4-chromanecarboxylic acid is currently unavailable, the findings from related analogs provide a strong rationale for its synthesis and biological evaluation in future anticancer drug discovery efforts.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methyl-4-chromanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in drug development and research, contingent on the specific requirements for sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of organic acids.

Performance MetricHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 85-115%90-110%80-120%
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) µg/mL rangeng/mL to pg/mL rangeng/mL range
Limit of Quantification (LOQ) µg/mL rangeng/mL to pg/mL rangeng/mL range
Selectivity ModerateHighHigh
Throughput HighHighModerate
Derivatization Not typically requiredNot always requiredOften required

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of carboxylic acids using HPLC-UV, LC-MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of organic acids due to its robustness and cost-effectiveness.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[2]

  • Detection: UV detection is often set at a low wavelength, such as 210 nm or 215 nm, where carboxylic acids exhibit absorbance.[3][5]

  • Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis and complex matrices.[6][7]

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Chromatographic Column: A reversed-phase C18 or a mixed-mode column is often used.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile with 0.1% formic acid as solvent B.[9]

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min for standard analytical columns.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for carboxylic acids, which readily form [M-H]⁻ ions.[10]

  • Mass Analysis: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed for high sensitivity and specificity.[7]

  • Sample Preparation: Minimal sample preparation, such as dilution and filtration, is often sufficient. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.[12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Carboxylic acids are often converted to their more volatile methyl or silyl esters prior to analysis.[13][14] Common derivatizing agents include diazomethane, BF3/methanol, or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injector Temperature: Set to ensure efficient volatilization of the derivatized analytes, for example, 260°C.[15]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for a few minutes, and then ramping up to 300°C.[15]

  • Ionization Source: Electron ionization (EI) at 70 eV is standard.[15]

  • Mass Analysis: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Sample Preparation: Involves extraction of the analyte from the sample matrix, followed by the derivatization step.

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide equivalent results and to understand any systematic differences between them. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow start Define Analytical Methods (A, B, C) devA Method A Development & Optimization start->devA devB Method B Development & Optimization start->devB devC Method C Development & Optimization start->devC valA Single Method Validation (A) devA->valA valB Single Method Validation (B) devB->valB valC Single Method Validation (C) devC->valC select_samples Select Representative Test Samples valA->select_samples valB->select_samples valC->select_samples analyzeA Analyze Samples with Method A select_samples->analyzeA analyzeB Analyze Samples with Method B select_samples->analyzeB analyzeC Analyze Samples with Method C select_samples->analyzeC compareAB Compare Results (A vs B) analyzeA->compareAB compareAC Compare Results (A vs C) analyzeA->compareAC analyzeB->compareAB compareBC Compare Results (B vs C) analyzeB->compareBC analyzeC->compareAC analyzeC->compareBC stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) compareAB->stat_analysis compareAC->stat_analysis compareBC->stat_analysis conclusion Establish Method Equivalence/Bias stat_analysis->conclusion

Caption: Workflow for cross-validation of analytical methods.

References

Comparative Benchmarking of 4-Methyl-4-chromanecarboxylic Acid Against Known IKKβ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical IKKβ inhibitor, 4-Methyl-4-chromanecarboxylic acid, against established inhibitors of the IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway. The data presented here is intended to serve as a benchmark for the evaluation of novel compounds targeting this pathway.

The activation of the transcription factor NF-κB is a key event in the inflammatory response and is implicated in various diseases, including cancer and autoimmune disorders.[1][2] IKKβ plays a central role in the canonical NF-κB pathway by phosphorylating the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation. This process allows for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[3][4] Therefore, the inhibition of IKKβ is a major therapeutic target for anti-inflammatory drug discovery.

This guide will focus on comparing the hypothetical inhibitory activity of this compound with three well-characterized IKKβ inhibitors: BAY 11-7082, TPCA-1, and SC-514.

Quantitative Comparison of IKKβ Inhibitors

The following table summarizes the inhibitory potency of the selected known inhibitors against IKKβ. These values are typically determined through in vitro kinase assays.

InhibitorTarget(s)IC50 ValueAssay TypeReference
BAY 11-7082 IKKβ, NLRP3 inflammasome, USP7, USP21~10 µM (for TNFα-induced IκBα phosphorylation)Cell-based[5]
TPCA-1 IKKβ (IKK2), STAT317.9 nMCell-free[6][7]
SC-514 IKKβ<5 µM (for RANKL-induced osteoclastogenesis)Cell-based[8]
This compound IKKβ (Hypothetical)TBDTBDN/A

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration and substrate used.

Signaling Pathway of IKKβ in NF-κB Activation

The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the role of IKKβ and the points of inhibition for the benchmark compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB NF-κB (p65/p50) Proteasome->NFkB Release NFkB_n NF-κB DNA DNA NFkB_n->DNA Transcription Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_Complex TPCA_1 TPCA-1 TPCA_1->IKK_Complex SC_514 SC-514 SC_514->IKK_Complex Hypothetical 4-Methyl-4- chromanecarboxylic acid Hypothetical->IKK_Complex

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental Protocols

A crucial aspect of inhibitor benchmarking is the use of standardized and reproducible experimental protocols. Below is a detailed methodology for a common in vitro IKKβ kinase assay.

In Vitro IKKβ Kinase Assay Protocol

This protocol is adapted from methodologies described for commercially available kinase assay kits.[9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., IKKtide, a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Test compound (e.g., this compound) and known inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • 384-well white plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound and known inhibitors in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant IKKβ enzyme to the desired concentration (e.g., 5-10 nM) in the kinase assay buffer.

    • Prepare a substrate/ATP master mix containing the IKKβ substrate (e.g., 25 µM) and ATP (at a concentration close to its Km for IKKβ, e.g., 10 µM) in the kinase assay buffer.

  • Assay Reaction:

    • Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).

    • Add the diluted IKKβ enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing a novel IKKβ inhibitor.

experimental_workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Validation Compound_Library Compound Library (including 4-Methyl-4- chromanecarboxylic acid) HTS High-Throughput Screening (In Vitro IKKβ Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., ATP competition) Selectivity_Profiling->Mechanism_of_Action Cell_Based_Assay Cell-Based IκBα Phosphorylation Assay Mechanism_of_Action->Cell_Based_Assay NFkB_Reporter_Assay NF-κB Reporter Gene Assay Cell_Based_Assay->NFkB_Reporter_Assay Cytokine_Release_Assay Pro-inflammatory Cytokine Release Assay (e.g., TNF-α, IL-6) NFkB_Reporter_Assay->Cytokine_Release_Assay Animal_Model Animal Models of Inflammation (e.g., Collagen-Induced Arthritis) Cytokine_Release_Assay->Animal_Model PK_PD_Studies Pharmacokinetics and Pharmacodynamics Studies Animal_Model->PK_PD_Studies Efficacy_Toxicity Efficacy and Toxicity Evaluation PK_PD_Studies->Efficacy_Toxicity

Caption: General workflow for IKKβ inhibitor discovery and validation.

Conclusion

This guide provides a framework for the comparative evaluation of novel IKKβ inhibitors, using this compound as a hypothetical example. By benchmarking against well-characterized inhibitors such as BAY 11-7082, TPCA-1, and SC-514, and by employing standardized experimental protocols, researchers can effectively assess the potential of new chemical entities as therapeutic agents for inflammatory diseases. The provided diagrams offer a visual representation of the underlying biological pathway and the experimental process, facilitating a deeper understanding of the drug discovery process in this area.

References

Comparative Analysis of Experimental Reproducibility for Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of chroman-4-one derivatives, alternatives to 4-Methyl-4-chromanecarboxylic acid.

Introduction

This guide provides a comparative analysis of experimental data for substituted chroman-4-one derivatives, a class of compounds with significant biological activities. Initial searches for experimental data on the reproducibility of "this compound" did not yield specific results. Therefore, this guide focuses on closely related and well-characterized substituted chroman-4-ones to provide a valuable resource for researchers in this field. The data presented here is compiled from various studies to highlight the expected reproducibility and performance of experiments involving this class of molecules. We will delve into their synthesis, biological activities including SIRT2 inhibition and antibacterial effects, and the underlying mechanisms of action.

Synthesis of Substituted Chroman-4-ones

The synthesis of substituted chroman-4-ones is generally achieved through a base-promoted crossed aldol condensation of the appropriate 2'-hydroxyacetophenones with various aldehydes, followed by an intramolecular oxa-Michael addition.[1] The yields of these reactions can vary significantly based on the substitution patterns of the starting materials.[1]

CompoundStarting MaterialsYield (%)Reference
8-bromo-6-chloro-2-pentylchroman-4-one2'-hydroxy-3'-bromo-5'-chloroacetophenone, hexanal88[1]
6,8-dibromo-2-pentylchroman-4-one2'-hydroxy-3',5'-dibromoacetophenone, hexanal75[1]
6-bromo-8-chloro-2-pentylchroman-4-one2'-hydroxy-5'-bromo-3'-chloroacetophenone, hexanal65[1]
2-(4-Fluorophenyl)-thiochroman-4-oneThiophenol, 4-fluorocinnamic acid63[2]
2-(4-Chlorophenyl)-thiochroman-4-oneThiophenol, 4-chlorocinnamic acid53[2]
2-(4-Nitrophenyl)-thiochroman-4-oneThiophenol, 4-nitrocinnamic acid70[2]
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid8-formyl-3-methyl-2-phenyl-4H-chromen-4-one, H₂O₂81[3]

Experimental Protocol: Synthesis of Chroman-4-ones

This protocol is a general procedure for the synthesis of 2-alkyl-chroman-4-ones via a microwave-assisted aldol condensation.[1]

Materials:

  • Appropriate 2′-hydroxyacetophenone

  • Appropriate aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in EtOH, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

Synthesis_Workflow General Synthesis Workflow for Chroman-4-ones start Starting Materials (2'-hydroxyacetophenone, aldehyde, DIPA, EtOH) microwave Microwave Irradiation (160-170 °C, 1h) start->microwave Reaction Setup workup Work-up (Dilution with CH2Cl2, Washing) microwave->workup Reaction Completion purification Purification (Flash Column Chromatography) workup->purification Crude Product product Final Product (Substituted Chroman-4-one) purification->product Pure Product

Figure 1. General synthesis workflow for chroman-4-ones.

Biological Activity of Substituted Chroman-4-ones

Substituted chroman-4-ones have been reported to exhibit a range of biological activities, including inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, and antibacterial effects.

SIRT2 Inhibitory Activity

Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[1]

CompoundSIRT2 IC₅₀ (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-one1.5[1]
6,8-dibromo-2-pentylchroman-4-one1.5[1]
6-bromo-8-chloro-2-pentylchroman-4-one4.3[1]
rac-1a4.3[1]
(-)-1a1.5[1]
(+)-1a4.5[1]
Antibacterial Activity

The antibacterial potential of chromone and chromanone derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
Chromone-dihydroquinazolin-4-one 38Staphylococcus aureus62.5
Chromone-dihydroquinazolin-4-one 38Escherichia coli62.5
Chromone-1,2,3-triazole 84 & 85Bacillus subtilis25

Experimental Protocols for Biological Assays

SIRT2 Inhibition Assay (Fluorescence-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against SIRT2.[1]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • NAD⁺

  • Developer reagent

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺ to each well.

  • Add the test compound dilutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at 37 °C for a specified time (e.g., 1 hour).

  • Stop the enzymatic reaction by adding the developer reagent.

  • Incubate for a further period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: SIRT2 Signaling Pathway

SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Inhibition of SIRT2 has emerged as a potential therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. Chroman-4-one derivatives have been shown to selectively inhibit SIRT2.

The mechanism by which SIRT2 inhibition exerts its effects involves the hyperacetylation of its various substrates. Key substrates of SIRT2 include α-tubulin, histone H4 at lysine 16 (H4K16), and various other proteins involved in critical cellular pathways. For instance, deacetylation of α-tubulin by SIRT2 is important for microtubule dynamics and cell motility. Inhibition of SIRT2 leads to hyperacetylated α-tubulin, which can affect these processes.

SIRT2_Pathway Simplified SIRT2 Signaling Pathway SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Substrate_DeAc Deacetylated Substrate SIRT2->Substrate_DeAc Deacetylation NAD NAD+ NAD->SIRT2 Substrate_Ac Acetylated Substrate (e.g., α-tubulin, Histone H4) Substrate_Ac->SIRT2 Cellular_Effects Downstream Cellular Effects (e.g., Altered Microtubule Dynamics, Changes in Gene Expression) Substrate_DeAc->Cellular_Effects Inhibitor Chroman-4-one Inhibitor Inhibitor->SIRT2 Inhibition

Figure 2. Simplified SIRT2 signaling pathway and the role of chroman-4-one inhibitors.

References

Navigating the Binding Affinity of Chromane Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound is a critical step in assessing its therapeutic potential. This guide provides a comparative analysis of 4-Methyl-4-chromanecarboxylic acid and related compounds, offering insights into their biological activities. Due to a lack of specific binding affinity data for this compound to a defined protein target in publicly available literature, this guide will focus on the broader class of chromane and coumarin derivatives to provide a relevant comparative context.

Lack of Specific Binding Affinity Data for this compound

Extensive searches of scientific literature and databases did not yield specific quantitative binding affinity data (such as Kd, Ki, or IC50 values) for this compound to a particular protein target. The biological activities of this specific molecule remain largely uncharacterized in the public domain.

However, the broader families of chromane and coumarin derivatives, to which this compound belongs, have been the subject of numerous studies, revealing a wide range of biological activities. This guide will, therefore, present a comparative overview of the activities of these related compounds to offer a foundational understanding of their potential therapeutic applications.

Comparative Biological Activities of Related Chromane and Coumarin Derivatives

The following table summarizes the observed biological activities of various chromane and coumarin derivatives, which are structurally related to this compound. It is important to note that these activities are not directly attributable to this compound but provide a valuable reference for its potential biological profile.

Compound ClassExample Compound(s)Observed Biological Activity
4-Methylcoumarins 7-hydroxy-4-methylcoumarinAntioxidant, Antibacterial[1][2]
Variously substituted 4-methylcoumarinsNeuroprotective[3]
Chromen-4-one Derivatives Novel synthesized derivativesAntituberculosis[4]
Derivative from Streptomyces ovatisporusAntibacterial, Anti-cancer[5]
Chroman-4-one Derivatives Synthesized homoisoflavonoidsAntimicrobial[6]

Experimental Protocols for Assessing Biological Activity

The biological activities of the aforementioned compound classes were determined using a variety of established experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

Antioxidant Activity Assays

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .[1]

Protocol:

  • A solution of the test compound is prepared at various concentrations.

  • An equal volume of DPPH solution (in a suitable solvent like methanol or ethanol) is added to each concentration of the test compound.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid or Trolox is often used as a positive control.[1]

Antibacterial Activity Assays

The disc diffusion method is a widely used technique to assess the antibacterial properties of a compound.[2]

Protocol:

  • A petri dish containing a suitable agar medium is uniformly inoculated with a suspension of the target bacterium (e.g., E. coli, S. aureus).

  • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • A control disc impregnated with the solvent used to dissolve the compound is also placed on the agar.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Experimental Workflow for Activity Screening

The general workflow for screening the biological activity of a novel compound like this compound would follow a logical progression from synthesis to in vitro assays.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis synthesis Chemical Synthesis purification Purification & Characterization synthesis->purification antioxidant Antioxidant Assays (e.g., DPPH) purification->antioxidant antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) purification->antimicrobial cytotoxicity Cytotoxicity Assays purification->cytotoxicity data_analysis Data Analysis & Interpretation antioxidant->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A generalized workflow for the synthesis and biological screening of a novel chemical compound.

Potential Signaling Pathways

Given the antioxidant and neuroprotective activities observed in related 4-methylcoumarins, a potential area of investigation for this compound could be its interaction with pathways related to oxidative stress and cellular protection.

G ros Reactive Oxygen Species (ROS) stress Oxidative Stress ros->stress nrf2 Nrf2 Pathway Activation ros->nrf2 Activates compound Antioxidant Compound (e.g., 4-Methylcoumarin derivative) compound->ros Scavenges compound->nrf2 Activates damage Cellular Damage stress->damage are Antioxidant Response Element (ARE) nrf2->are enzymes Antioxidant Enzyme Production are->enzymes protection Cellular Protection enzymes->protection

References

peer-reviewed literature on 4-Methyl-4-chromanecarboxylic acid validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer and Antiproliferative Activities

Chromanone derivatives have demonstrated significant potential as anticancer agents across various studies. The antiproliferative effects of these compounds have been evaluated against several human cancer cell lines, with some derivatives showing promising activity.

Table 1: Anticancer and Antiproliferative Activity of Selected Chromane Derivatives

CompoundCell LineActivity TypeMeasurementValueReference
Compound 6i (a chroman derivative)MCF-7 (Breast Cancer)Growth InhibitionGI5034.7 µM[1][2]
Chromene derivative 2 HT-29 (Colon Cancer)Anticancer Activity-Higher than doxorubicin[3]
Chromene derivative 5 HepG-2 (Liver Cancer)Anticancer Activity-Higher than doxorubicin[3]
Chromene derivative 6 MCF-7 (Breast Cancer)Anticancer Activity-Higher than doxorubicin[3]
Benzo[f]chromene derivative 4e MCF-7, HepG-2, HCT-116Anticancer Effects-Significant[4]
Experimental Protocols

Cell Proliferation Assay (MCF-7 cells) The bioassay for anticancer activity on the human breast cancer cell line MCF-7, as reported for compound 6i , typically involves the following steps:

  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulphorhodamine B (SRB) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curve.[1][2]

Sirtuin 2 (SIRT2) Inhibition

Certain chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in aging-related diseases, including neurodegenerative disorders.

Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives

CompoundActivity TypeMeasurementValueReference
6,8-dibromo-2-pentylchroman-4-oneSIRT2 InhibitionIC501.5 µM[5][6][7]
8-bromo-6-chloro-2-pentylchroman-4-one (1a )SIRT2 InhibitionIC504.5 µM[5][8]
(-)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 InhibitionIC501.5 µM[8]
(+)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 InhibitionIC504.5 µM[8]
6,8-dibromo-2-pentylchroman-4-one (racemate 7a )SIRT2 InhibitionIC504.3 µM[7]
(S)-6,8-dibromo-2-pentylchroman-4-oneSIRT2 InhibitionIC501.5 µM[7]
Experimental Protocols

Fluorescence-Based SIRT2 Inhibition Assay The inhibitory activity of compounds against human SIRT2 is commonly evaluated using a fluorescence-based assay with the following general protocol:

  • Reagents: Recombinant human SIRT2 enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter), and NAD+ are used.

  • Reaction: The test compound is incubated with the SIRT2 enzyme and NAD+ in a buffer solution.

  • Substrate Addition: The fluorogenic substrate is added to initiate the deacetylation reaction.

  • Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Measurement: The fluorescence intensity is measured using a fluorometer.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][8][9]

Neuroprotective Effects

Chromene derivatives have been investigated for their neuroprotective properties, particularly in models of excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Table 3: Neuroprotective Activity of a Chromene Derivative

CompoundModelActivity TypeMeasurementValueReference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Glutamate-induced excitotoxicity in rat cortical cellsNeuroprotectionIC5016.95 µM[10][11]
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)NMDA-induced excitotoxicity in rat cortical cellsNeuroprotectionIC50Comparable to Memantine[10][11]
Experimental Protocols

Neuroprotection Assay in Primary Cultured Rat Cortical Cells The neuroprotective effect against excitotoxicity can be assessed as follows:

  • Cell Culture: Primary cortical cells are isolated from rat embryos and cultured in a suitable medium.

  • Induction of Excitotoxicity: Neuronal cell damage is induced by exposing the cultured cells to glutamate or N-methyl-D-aspartate (NMDA).

  • Compound Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test compound.

  • Viability Assessment: Cell viability is measured using methods like the MTT assay.

  • Data Analysis: The concentration of the compound that provides 50% protection against the excitotoxic cell death (IC50) is calculated.[10][11]

Signaling Pathway

The neuroprotective effect of the chromene derivative BL-M has been shown to involve the activation of the ERK-CREB signaling pathway, which is distinct from the mechanism of the NMDA receptor antagonist memantine.[10][11]

G Neuroprotective Signaling of a Chromene Derivative (BL-M) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BL_M BL-M (Chromene Derivative) ERK ERK1/2 BL_M->ERK Activates CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection CREB->Neuroprotection Promotes

Caption: Proposed neuroprotective signaling pathway of the chromene derivative BL-M.

Antimicrobial Activity

Various chromane and chromene derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected Chromane and Chromene Derivatives

Compound ClassOrganism(s)Activity TypeReference
Benzo[f]chromene derivatives (4c, 4f)Various bacteria and fungiAntimicrobial Activity[4]
2-Amino-3-cyano-4H-chromene derivatives (4n, 4p)S. aureus, E. coliAntibacterial Activity[12]
2-Amino-3-cyano-4H-chromene derivatives (4a, 4c, 4i, 4l)C. albicans, F. oxysporumAntifungal Activity[12]
Dihydropyrano[c]chromenesGram-positive bacteriaAntibacterial Activity[13]
Coumarin derivativesS. aureus, E. coli, B. cereusAntibacterial Activity[14]
Experimental Protocols

Agar Well Diffusion Method for Antimicrobial Screening A common method to evaluate the antimicrobial activity of synthesized compounds is the agar well diffusion assay:

  • Microbial Culture: The test microorganisms (bacteria or fungi) are grown in a suitable broth to a specific turbidity.

  • Agar Plate Preparation: The microbial culture is uniformly spread over the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound dissolved in a suitable solvent (like DMSO) is added to each well. A standard antibiotic or antifungal agent and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12][14]

Experimental Workflow for Synthesis and Evaluation

The general process for discovering and validating the biological activity of new chromane derivatives follows a structured workflow from synthesis to biological testing.

G General Workflow for Chromane Derivative Validation Start Starting Materials (e.g., Phenols, Aldehydes) Synthesis Chemical Synthesis (e.g., Multicomponent Reactions) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Active Compounds In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

References

Safety Operating Guide

Proper Disposal of 4-Methyl-4-chromanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methyl-4-chromanecarboxylic acid was not located. The following disposal procedures are based on guidelines for structurally similar compounds, including other carboxylic acids and chromane derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and minimizing environmental impact. This guide provides essential safety and logistical information for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on data from similar carboxylic acids, this compound should be treated as a potential irritant.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

In case of exposure:

  • Skin Contact: Wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention immediately.

II. Disposal Procedure

The primary method for the disposal of this compound involves neutralization followed by collection for hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain without neutralization and approval from EHS.

Experimental Protocol: Neutralization of this compound Waste

Objective: To neutralize acidic waste containing this compound to a pH between 6.0 and 8.0 before collection by a licensed hazardous waste disposal service.

Materials:

  • Waste this compound solution

  • Sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution

  • pH paper or a calibrated pH meter

  • Appropriate hazardous waste container (clearly labeled)

  • Stir bar and stir plate

  • Beaker large enough to contain the reaction with potential for foaming

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Ensure all necessary PPE is worn. Place the beaker containing the acidic waste on a stir plate and add a stir bar.

  • Dilution: If the concentration of the carboxylic acid is high, dilute it with water to less than 10%. This helps to control the rate of reaction and heat generation.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the stirring solution. Alternatively, a 5% sodium hydroxide solution can be added dropwise. Be cautious as the reaction may produce gas (carbon dioxide if using bicarbonate) and heat.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name, concentration, and date.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed chemical waste disposal company.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have 4-Methyl-4- chromanecarboxylic acid waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood neutralize Neutralize with weak base (e.g., NaHCO3) fume_hood->neutralize check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize If pH is acidic collect Collect in Labeled Hazardous Waste Container check_ph->collect If pH is neutral store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Disposal workflow for this compound.

IV. Summary of Key Disposal Parameters

ParameterGuideline
Disposal Method Neutralization followed by collection as hazardous waste.
Neutralizing Agents Sodium bicarbonate, 5% Sodium hydroxide.
Target pH 6.0 - 8.0.
PPE Chemical resistant gloves, safety goggles, lab coat.
Work Area Well-ventilated chemical fume hood.
Prohibited Actions Do not dispose down the sanitary sewer without neutralization and EHS approval.
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste disposal.

Personal protective equipment for handling 4-Methyl-4-chromanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Methyl-4-chromanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling solid organic acids and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification Purpose
Eye and Face Safety Goggles or Face ShieldANSI Z87.1 approvedProtects against dust particles and splashes.[3][4][5]
Hand Chemical-resistant glovesNitrile or butyl rubberPrevents skin contact and irritation.[4]
Body Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.[5][6]
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling powders outside of a fume hood to prevent inhalation of dust.[4]
Footwear Closed-toe shoes---Protects feet from spills.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to immediate cleanup.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[3][6]
  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][7]
  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[3][8]

2. Weighing and Dispensing:

  • Don appropriate PPE as outlined in Table 1 before handling the container.
  • Place the analytical balance or weighing station inside the chemical fume hood.
  • Carefully open the container, avoiding the creation of airborne dust.
  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.
  • Promptly and securely close the primary container.

3. Solution Preparation:

  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.
  • If diluting, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[6]
  • Stir the mixture until the solid is fully dissolved.

4. Post-Handling Procedures:

  • Decontaminate any surfaces, glassware, or equipment that came into contact with the chemical.
  • Wipe down the work area within the fume hood with an appropriate cleaning agent.
  • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated waste stream.
  • Wash hands thoroughly with soap and water after completing the work and removing gloves.[3][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

  • Solid Waste:

    • Dispose of unused or contaminated solid this compound in a clearly labeled hazardous waste container.

    • Contaminated items such as weighing paper, gloves, and wipes should also be placed in this container.[8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour solutions down the drain unless authorized by your institution's environmental health and safety (EHS) department.[2]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.

  • Regulatory Compliance:

    • All waste disposal must adhere to local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Assemble and Inspect Equipment B->C D Transport Chemical in Secondary Containment C->D Proceed to Handling E Weigh Solid Compound D->E F Prepare Solution (Add Acid to Solvent) E->F K Minor Spill Contained in Hood E->K Spill G Decontaminate Surfaces and Equipment F->G Proceed to Cleanup L Major Spill or Exposure F->L Spill/Exposure H Segregate and Label Hazardous Waste G->H I Dispose of Waste via EHS Protocols H->I J Remove PPE and Wash Hands I->J M Clean with Spill Kit K->M N Evacuate and Notify EHS L->N

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.